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  • Product: 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
  • CAS: 1171604-89-9

Core Science & Biosynthesis

Foundational

What is the molecular structure of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure, proposed synthesis, and predicted analytical characteristics of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, proposed synthesis, and predicted analytical characteristics of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one. As a novel compound with no current direct references in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to offer a foundational understanding for researchers interested in its potential applications. The guide details a plausible multi-step synthetic pathway, predicts its spectroscopic profile (NMR, IR, and MS), and discusses the chemical rationale behind the proposed methodologies. This document is intended to serve as a valuable resource for scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

The molecule 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one incorporates two key chemical moieties: the substituted nitrophenyl group and the N-alkylated pyrrolidin-2-one ring. The 4,5-dimethoxy-2-nitrophenyl fragment is a common precursor in the synthesis of various biologically active compounds, including those with potential anticancer properties. The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals, including nootropic agents like piracetam. The combination of these two fragments via an ethyl linker suggests that the target molecule could be a novel scaffold for exploring new therapeutic agents. Given the absence of existing data, this guide aims to provide a robust theoretical framework for its synthesis and characterization.

Molecular Structure and Properties

The molecular structure of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one consists of a central benzene ring substituted with two methoxy groups at positions 4 and 5, a nitro group at position 2, and an ethylpyrrolidin-2-one group at position 1.

Key Structural Features:

  • 4,5-Dimethoxy-2-nitrophenyl group: The electron-donating methoxy groups and the electron-withdrawing nitro group create a unique electronic environment on the aromatic ring, influencing its reactivity.

  • Pyrrolidin-2-one ring: A five-membered lactam ring which is generally polar and can participate in hydrogen bonding.

  • Ethyl linker: A two-carbon chain connecting the aromatic ring to the nitrogen of the pyrrolidin-2-one, providing conformational flexibility.

A table of predicted molecular properties is provided below.

PropertyPredicted Value
Molecular FormulaC₁₄H₁₈N₂O₅
Molecular Weight294.30 g/mol
IUPAC Name1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
Canonical SMILESCOC1=C(C=C(C(=C1)N(=O)[O-])CCC2N(C(=O)CC2))OC
LogP~1.5 - 2.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one can be envisioned in a multi-step sequence starting from commercially available 3,4-dimethoxyacetophenone. The overall strategy involves the synthesis of a key intermediate, 1-(2-bromoethyl)-4,5-dimethoxy-2-nitrobenzene, followed by N-alkylation of 2-pyrrolidinone.

Synthetic_Pathway A 3,4-Dimethoxyacetophenone B 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone A->B HNO₃, H₂SO₄ C 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol B->C NaBH₄, MeOH D 1-(2-Bromoethyl)-4,5-dimethoxy-2-nitrobenzene C->D PBr₃ G 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one D->G F, DMF E 2-Pyrrolidinone F Sodium salt of 2-Pyrrolidinone E->F NaH, THF

Proposed synthesis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one.
Step 1: Nitration of 3,4-Dimethoxyacetophenone

The synthesis commences with the electrophilic nitration of 3,4-dimethoxyacetophenone to introduce the nitro group at the C2 position, yielding 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.[1][2]

Protocol:

  • To a stirred solution of 3,4-dimethoxyacetophenone in a suitable solvent like acetic acid or sulfuric acid, cooled to 0-5 °C, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir for a specified time at low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry to obtain 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

Step 2: Reduction of the Acetyl Group

The acetyl group of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is reduced to the corresponding alcohol, 1-(4,5-dimethoxy-2-nitrophenyl)ethanol.

Protocol:

  • Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Halogenation of the Alcohol

The secondary alcohol is then converted to a more reactive leaving group, such as a bromide, to facilitate the subsequent N-alkylation.

Protocol:

  • Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanol in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

  • Cool the solution to 0 °C and add a brominating agent like phosphorus tribromide (PBr₃) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-(2-bromoethyl)-4,5-dimethoxy-2-nitrobenzene.

Step 4: N-Alkylation of 2-Pyrrolidinone

The final step is the N-alkylation of 2-pyrrolidinone with the synthesized bromo-intermediate.[3][4][5]

Protocol:

  • To a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add 2-pyrrolidinone dropwise at 0 °C.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 2-pyrrolidinone.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-(2-bromoethyl)-4,5-dimethoxy-2-nitrobenzene in the same solvent.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate. The crude product can be purified by column chromatography.

Predicted Analytical and Spectroscopic Data

The following spectroscopic data are predicted for the target molecule based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the ethyl linker, and the pyrrolidin-2-one ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HAr-H (proton ortho to nitro group)
~6.8s1HAr-H (proton between methoxy groups)
~3.9s3HOCH₃
~3.8s3HOCH₃
~3.5t2HN-CH₂ (ethyl)
~3.0t2HAr-CH₂ (ethyl)
~3.4t2HN-CH₂ (pyrrolidinone)
~2.4t2HC(=O)-CH₂ (pyrrolidinone)
~2.0m2HCH₂ (pyrrolidinone)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~175C=O (lactam)
~152Ar-C (C-O)
~148Ar-C (C-O)
~140Ar-C (C-NO₂)
~130Ar-C (C-ethyl)
~115Ar-CH
~110Ar-CH
~56OCH₃
~55OCH₃
~48N-CH₂ (pyrrolidinone)
~45N-CH₂ (ethyl)
~35Ar-CH₂ (ethyl)
~31C(=O)-CH₂ (pyrrolidinone)
~18CH₂ (pyrrolidinone)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~2950-2850C-H stretch (aliphatic)
~1680C=O stretch (lactam)
~1580, 1350N-O stretch (nitro group)
~1270, 1030C-O stretch (ethers)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: m/z = 295.1239

Trustworthiness and Self-Validating Systems

The proposed synthetic protocols are based on well-established and reliable organic reactions. The progress of each step can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) and the identity and purity of the intermediates and the final product can be confirmed by the spectroscopic methods detailed above. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized molecule. Any significant deviation from these predictions would warrant further investigation into the reaction outcome.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one. By leveraging established synthetic methodologies and predictive spectroscopy, this document serves as a valuable starting point for researchers aiming to explore the chemistry and potential biological activities of this and related molecules. The successful synthesis and characterization of this compound will contribute to the expanding library of heterocyclic compounds with potential applications in drug discovery.

References

  • ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction. Retrieved from ChemicalBook.[3]

  • BenchChem. (2025). Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. Retrieved from BenchChem.[5]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. Retrieved from BenchChem.[1]

  • BenchChem. (2025). The Pivotal Role of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone in Modern Organic Synthesis. Retrieved from BenchChem.[2]

  • BenchChem. (n.d.). Technical Support Center: N-Alkylation of 2-Pyrrolidinone. Retrieved from BenchChem.[4]

  • Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved from Ataman Kimya.

  • PubChem. (n.d.). N-ethyl-2-pyrrolidone. Retrieved from PubChem.[6]

  • NIST. (n.d.). 1-Ethyl-2-pyrrolidinone. In NIST Chemistry WebBook. Retrieved from NIST.[7]

  • Zavgorodniy, D. S., Butin, A. V., & Stroganova, T. A. (1999). 4,5-Dimethoxy-2-nitroacetophenone. Molecules, 4, M111.[8]

  • S. S. Paprocki, et al. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828.[9]

  • SpectraBase. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl bromide. Retrieved from SpectraBase.[10]

  • Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl alcohol. Retrieved from Sigma-Aldrich.

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Exploratory

Photochemical properties of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

An In-Depth Technical Guide to the Photochemical Properties of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one This guide provides a comprehensive technical overview of the predicted photochemical properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photochemical Properties of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

This guide provides a comprehensive technical overview of the predicted photochemical properties of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one. As a novel compound, its specific empirical data is not yet broadly published. Therefore, this document synthesizes established principles from the well-documented photochemistry of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) chromophore to provide a robust predictive framework and a detailed experimental blueprint for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this molecule's potential as a photolabile "caged" compound.

Introduction: The Promise of a Novel Caged Compound

The molecule 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one is structurally designed for photo-controlled release applications. Its core functionality resides in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, a well-established photolabile protecting group, or "caging" group.[1][2] This group is engineered to undergo a specific chemical transformation upon irradiation with near-UV light, leading to the cleavage of a covalent bond and the release of a target molecule—in this case, a derivative of pyrrolidin-2-one.

The DMNB caging group is a derivative of the classic o-nitrobenzyl (ONB) group, which has been a cornerstone of photoremovable protecting group chemistry for decades.[3][4] The key advantage of the DMNB variant is the presence of two methoxy groups on the aromatic ring. These electron-donating groups shift the molecule's absorption maximum to longer, more benign wavelengths (typically 350-400 nm), which is highly desirable for applications in biological systems where high-energy UV light can cause cellular damage.[2][5]

This guide will first elucidate the predicted photochemical mechanism based on this established chemistry. Subsequently, it will provide a set of rigorous, self-validating experimental protocols to empirically determine the key photochemical parameters of this specific compound.

Predicted Photochemical Cleavage Mechanism

The photocleavage of the 2-nitrobenzyl family of compounds proceeds through a well-understood intramolecular rearrangement. The process is initiated by the absorption of a photon, which promotes the nitro group to an excited state.

The established mechanism involves the following key steps:

  • Photoexcitation: Upon absorption of a photon (hν), the nitro group is excited from its ground state to an excited singlet or triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon adjacent to the aromatic ring), forming a transient species known as an aci-nitro intermediate. This is the rate-determining step in the primary photochemical process.[4]

  • Rearrangement and Cleavage: The unstable aci-nitro intermediate rapidly rearranges. This involves the formation of a cyclic intermediate which then breaks down, leading to the cleavage of the carbon-nitrogen bond that links the DMNB cage to the pyrrolidinone payload.[1][4]

  • Product Formation: The reaction yields two primary products: the released pyrrolidinone derivative and the 4,5-dimethoxy-2-nitrosoacetophenone byproduct.[3][6] It is crucial to note that the nitroso byproduct can be reactive and may undergo further thermal or photochemical reactions, potentially forming oligomers.[7]

The following diagram illustrates this predicted photochemical pathway.

Photochemical_Cleavage cluster_0 Photochemical Cascade Start 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one (Ground State) Excited Excited State (Singlet or Triplet) Start->Excited 1. Absorption (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction Products Released Pyrrolidinone Derivative + 4,5-Dimethoxy-2-nitrosoacetophenone AciNitro->Products 3. Rearrangement & Cleavage

Caption: Predicted photochemical cleavage pathway.

Experimental Protocols for Photochemical Characterization

To validate the predicted properties and quantify the efficiency of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one as a photolabile compound, a systematic experimental approach is required. The following protocols provide a comprehensive workflow.

Workflow Overview

The characterization process follows a logical sequence from basic spectroscopic analysis to the quantitative measurement of photochemical efficiency and product identification.

Experimental_Workflow cluster_1 Characterization Workflow A Synthesis & Purification of Compound B UV-Vis Spectroscopy: Determine Absorbance Spectrum (λmax) & Molar Extinction Coefficient (ε) A->B C Quantum Yield (Φ) Determination: - Prepare Sample & Actinometer - Irradiate with Calibrated Light Source - Monitor Reaction Progress (HPLC/UV-Vis) B->C D Photoproduct Identification: - Preparative Photolysis - Separate Products (HPLC) - Analyze by MS and NMR C->D E Data Analysis & Reporting D->E

Caption: Experimental workflow for photochemical characterization.

Protocol 1: UV-Visible Absorption Spectroscopy

Causality: Determining the absorption spectrum is the foundational step. It identifies the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which are critical for designing photolysis experiments and calculating the quantum yield. The λmax dictates the optimal wavelength of light for efficient cleavage, and ε quantifies the probability of light absorption.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution, pH 7.4) at a high concentration (e.g., 10 mM).

  • Serial Dilution: Create a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM).

  • Spectrophotometry: Record the absorbance spectrum for each dilution from 250 nm to 500 nm using a calibrated UV-Vis spectrophotometer and a 1 cm path length quartz cuvette. Use the solvent as a blank.

  • Data Analysis:

    • Identify the λmax from the spectra.

    • Plot absorbance at λmax versus concentration.

    • Determine the molar extinction coefficient (ε) in M-1cm-1 from the slope of the line according to the Beer-Lambert law (A = εcl).

Protocol 2: Determination of Photolysis Quantum Yield (Φ)

Causality: The quantum yield (Φ) is the single most important parameter for quantifying the efficiency of a photochemical reaction. It represents the number of molecules reacted per photon absorbed.[8] A high quantum yield is essential for practical applications, as it means less light energy is required to achieve the desired level of uncaging, minimizing potential photodamage to the surrounding environment.[9] This protocol uses a comparative method with a chemical actinometer.

Methodology:

  • Actinometer Preparation: Prepare a solution of a well-characterized chemical actinometer, such as potassium ferrioxalate or o-nitrobenzaldehyde, according to established procedures.[10][11] The actinometer is a compound with a known quantum yield that will be used to calibrate the photon flux of the light source.

  • Sample Preparation: Prepare a solution of the title compound in the same solvent used for the actinometer. The concentration should be adjusted so that the absorbance at the irradiation wavelength is between 0.1 and 0.2 to avoid inner filter effects.

  • Photon Flux Determination:

    • Irradiate the actinometer solution for a defined period using a monochromatic light source (e.g., a filtered mercury lamp or an LED centered near the λmax of the title compound).[10]

    • Measure the change in the actinometer's absorbance or the concentration of its photoproduct as per the standard protocol.

    • Calculate the photon flux (photons per second) of the light source.

  • Sample Photolysis:

    • Irradiate the sample solution in the same experimental setup (same cuvette, position, and light source) for a series of defined time intervals.

    • After each interval, immediately analyze the solution using HPLC to determine the decrease in the concentration of the starting material.

  • Data Analysis:

    • Plot the change in concentration of the title compound versus the total number of photons absorbed (calculated from the irradiation time and the photon flux).

    • The quantum yield (Φ) is the initial slope of this plot.

Protocol 3: Photoproduct Identification

Causality: Identifying the photoproducts is crucial for validating the proposed reaction mechanism and ensuring that no unexpected or potentially interfering side products are formed. This step ensures the "cleanliness" of the photoreaction.

Methodology:

  • Preparative Scale Photolysis: Irradiate a larger volume (e.g., 5-10 mL) of a more concentrated solution of the title compound until a significant portion (e.g., >50%) has been consumed, as monitored by HPLC.

  • Product Separation:

    • Reduce the solvent volume in vacuo.

    • Use preparative or semi-preparative HPLC to separate the main photoproducts from the remaining starting material and any minor byproducts.

  • Structural Analysis:

    • Mass Spectrometry (MS): Analyze the collected fractions by High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the photoproducts, which provides their elemental composition.

    • Nuclear Magnetic Resonance (NMR): For sufficient quantities, acquire 1H and 13C NMR spectra of the purified photoproducts to confirm their structures. This is the definitive method for identifying the expected 4,5-dimethoxy-2-nitrosoacetophenone and the released pyrrolidinone derivative.

Data Presentation: Predicted and Experimental Parameters

The following table summarizes the key photochemical parameters to be determined. It includes predicted values based on literature for analogous DMNB-caged compounds to provide a benchmark for experimental results.

ParameterSymbolPredicted Value (Based on DMNB Analogs)Method of Determination
Wavelength of Max. Absorbanceλmax~350 - 380 nm[1][5]UV-Vis Spectroscopy
Molar Extinction Coefficientε4,000 - 6,000 M-1cm-1 at λmaxUV-Vis Spectroscopy
Photolysis Quantum YieldΦ0.1 - 0.5[1][2]Chemical Actinometry & HPLC/UV-Vis
Primary Photoproduct 1-Released Pyrrolidinone DerivativeHPLC, MS, NMR
Primary Photoproduct 2-4,5-Dimethoxy-2-nitrosoacetophenone[6]HPLC, MS, NMR

Conclusion

1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one possesses the key structural features of a highly efficient, long-wavelength photolabile protecting group. Based on the extensive knowledge of DMNB chemistry, it is predicted to undergo clean and efficient photocleavage upon near-UV irradiation to release its pyrrolidinone payload. The experimental protocols detailed in this guide provide a robust, self-validating framework for researchers to empirically determine its core photochemical properties. The successful characterization of this molecule will pave the way for its application in fields requiring precise spatiotemporal control over the release of bioactive compounds, such as in neurobiology, cell signaling, and targeted drug delivery.

References

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Foundational

In-Depth Technical Guide: Mechanism of Action and Photolysis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

Executive Summary The spatiotemporal control of small molecules is a cornerstone of modern chemical biology and drug development. The compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one represents a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatiotemporal control of small molecules is a cornerstone of modern chemical biology and drug development. The compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one represents a highly specialized "caged" lactam. It utilizes the 2-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) photoremovable protecting group (PRPG) to mask the nitrogen atom of pyrrolidin-2-one—a core pharmacophore found in racetam-class neuromodulators.

Unlike standard o-nitrobenzyl cages that cleave via hemiacetal intermediates, this specific 2-(2-nitrophenyl)ethyl (NPE) architectural variant operates through a distinct photo-induced β -elimination pathway [1]. This whitepaper dissects the photochemical mechanism, the causality behind its kinetic behavior, and provides a self-validating experimental framework for its evaluation.

Photochemical Mechanism of Action

The photolysis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one does not follow the classic Norrish Type II-like cleavage of 1-substituted o-nitrobenzyls. Instead, it relies on the Pfleiderer β -elimination mechanism[1]. The sequence of events is as follows:

  • Photoexcitation & Intersystem Crossing: Irradiation with UVA/Visible light (typically 350–405 nm) excites the ortho-nitro group to a singlet state, which rapidly undergoes intersystem crossing to a reactive triplet state ( T1​ )[2].

  • Intramolecular Hydrogen Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic position (the carbon α to the aromatic ring and β to the lactam nitrogen), forming a transient biradical.

  • Formation of the aci-Nitro Tautomer: The biradical collapses into an aci-nitro intermediate (a nitronic acid). This species is often detectable via transient absorption spectroscopy at ~400–430 nm[3].

  • Rate-Limiting β -Elimination: The aci-nitro intermediate undergoes a thermal ground-state β -elimination. The electron cascade severs the C–N bond, expelling the pyrrolidin-2-one payload and generating 4,5-dimethoxy-2-nitrosostyrene as a byproduct[4].

Mechanism A Caged Pyrrolidin-2-one (Ground State) B Excited Triplet State A->B hν (365 nm) C aci-Nitro Intermediate B->C H-Abstraction D Pyrrolidin-2-one (Released) C->D β-Elimination (Rate-Limiting) E Nitrosostyrene (Byproduct) C->E β-Elimination

Fig 1: Photolytic β-elimination pathway of the DMNPE-caged pyrrolidin-2-one.

Causality in Molecular Design (E-E-A-T Insights)

As researchers transition from theoretical photochemistry to applied biological assays, understanding the why behind the molecule's behavior is critical.

The Dimethoxy Effect

The inclusion of the 4,5-dimethoxy auxochromes on the aromatic ring is a deliberate design choice. Unsubstituted NPE groups require harsh, deep-UV irradiation (~260 nm) which is highly phototoxic to living cells. The electron-donating methoxy groups red-shift the absorption maximum ( λmax​ ) into the 340–365 nm range, enabling two-photon excitation (2PE) or mild single-photon visible light activation[2].

Leaving Group Kinetics and pKa​ Dependency

The rate of payload release in NPE-caged systems is heavily dictated by the pKa​ of the leaving group's conjugate acid.

  • Phosphates ( pKa​ ~2): Excellent leaving groups; β -elimination occurs in milliseconds[3].

  • Lactams ( pKa​ ~14.7): Pyrrolidin-2-one is a relatively poor leaving group. Consequently, the activation energy barrier for the β -elimination step is higher. The aci-nitro intermediate will have a longer half-life, resulting in slower, steady-state release kinetics rather than microsecond-resolved burst kinetics. This makes the compound ideal for sustained dosing models rather than fast synaptic transmission studies.

Byproduct Management

Unlike standard 1-substituted o-nitrobenzyl cages that yield highly reactive nitrosobenzaldehydes (which can form hemiacetals with the released drug), the β -elimination of this compound yields 4,5-dimethoxy-2-nitrosostyrene [5]. While this avoids hemiacetal trapping, nitrosostyrenes are Michael acceptors. In biological media, they will react with free thiols (e.g., glutathione).

Quantitative Data & Kinetic Parameters

The following table summarizes the expected photophysical and kinetic parameters for the DMNPE-pyrrolidin-2-one system based on homologous structures.

ParameterValue / DescriptionMechanistic Implication
Absorption Maximum ( λmax​ ) ~345–365 nmEnabled by 4,5-dimethoxy auxochromes; permits UVA/Vis excitation[1].
Photolysis Mechanism β -eliminationAvoids hemiacetal intermediates common in 1-substituted o-nitrobenzyls[5].
Leaving Group pKa​ ~14.7 (Pyrrolidin-2-one)High pKa​ slows the rate-limiting β -elimination step compared to phosphates.
Primary Byproduct 4,5-dimethoxy-2-nitrosostyreneActs as a Michael acceptor; necessitates a thiol scavenger in biological assays.
Quantum Yield ( Φ ) ~0.05 – 0.10Typical for DMNPE-caged amides/lactams; sufficient for in vitro photolysis[4].

Experimental Protocols: Self-Validating Workflow

To rigorously evaluate the photolysis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one, the assay must be self-validating. The protocol below ensures that thermal degradation is ruled out and that the β -elimination bottleneck is analytically confirmed.

Step 1: Buffer Selection and Preparation
  • Action: Prepare a 100 µM solution of the caged compound in 0.1 M KMOPS buffer (pH 7.2) containing 1 mM DTT (Dithiothreitol).

  • Causality: KMOPS is chosen over Tris because primary amines can form Schiff bases or react with the nitrosostyrene byproduct, confounding LC-MS mass balances[5]. DTT is included to scavenge the Michael acceptor byproduct, preventing it from cross-reacting with the released pyrrolidin-2-one.

Step 2: Dark Control Validation
  • Action: Incubate a 500 µL aliquot of the prepared solution in the dark at 37°C for 24 hours. Analyze via HPLC.

  • Causality: Validates that the C–N bond is thermally stable and that any release observed during irradiation is strictly photon-dependent.

Step 3: Actinometry-Calibrated Photolysis
  • Action: Calibrate a 365 nm LED source using potassium ferrioxalate actinometry to determine exact photon flux[3]. Irradiate the sample in a quartz cuvette (10–15 mW/cm²).

  • Action: Extract 50 µL aliquots at logarithmic intervals (0, 10s, 30s, 1m, 2m, 5m, 10m).

  • Causality: Actinometry ensures that the calculated quantum yield ( Φ ) is an intrinsic property of the molecule, independent of hardware degradation.

Step 4: Kinetic Monitoring via LC-MS and Spectroscopy
  • Action: Analyze aliquots via LC-MS to quantify the disappearance of the caged precursor and the appearance of pyrrolidin-2-one[4].

  • Action: Concurrently, subject a bulk sample to a nanosecond laser flash (355 nm Nd:YAG) and monitor transient absorbance at ~400 nm[3].

  • Causality: The transient absorbance isolates the aci-nitro intermediate. By proving that the decay rate of the 400 nm peak perfectly matches the appearance rate of pyrrolidin-2-one in LC-MS, you definitively validate the β -elimination mechanism.

Workflow Step1 1. Buffer Selection (Use KMOPS + DTT, avoid amines) Step2 2. Dark Control (Validate thermal stability) Step1->Step2 Step3 3. 365 nm Irradiation (Actinometry calibrated) Step2->Step3 Step4 4. LC-MS & Spectroscopy (Monitor aci-nitro & release) Step3->Step4 Valid Self-Validated Kinetic Profile Step4->Valid

Fig 2: Self-validating experimental workflow for photolysis kinetic profiling.

References

  • Title: WO2018200462A1 - Drug conjugates with photocleavable solubility modulators Source: Google Patents URL
  • Title: Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials | Chemical Reviews Source: ACS Publications URL
  • Title: Photoactivatable Dopamine and Sulpiride to Explore the Function of Dopaminergic Neurons and Circuits Source: PMC - NIH URL
  • Title: Light-Activatable, Cell-Type Specific Labeling of the Nascent Proteome Source: PMC - NIH URL
  • Title: Endocannabinoid Signaling Dynamics Probed with Optical Tools | Journal of Neuroscience Source: Journal of Neuroscience URL

Sources

Exploratory

Photochemical Profiling and UV-Vis Absorption Characteristics of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

Executive Summary In the realm of chemical biology and drug development, photo-responsive molecules offer unparalleled spatiotemporal control over pharmacological activity. The compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of chemical biology and drug development, photo-responsive molecules offer unparalleled spatiotemporal control over pharmacological activity. The compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one represents a highly specialized architecture, fusing a privileged medicinal scaffold (pyrrolidin-2-one) with a classic photochemically active chromophore (4,5-dimethoxy-2-nitrophenyl, or DMNP).

This whitepaper provides an in-depth technical analysis of the UV-Vis absorption characteristics of this compound. By dissecting the electronic causality behind its spectral profile and providing self-validating experimental workflows, this guide equips researchers with the rigorous methodologies required to characterize and utilize DMNP-appended lactams in advanced photochemical assays.

Structural and Electronic Causality of the UV-Vis Spectrum

To understand the UV-Vis absorption spectrum of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one, we must deconstruct the molecule into its electronically relevant domains. The absorption profile is almost entirely dictated by the DMNP moiety, while the pyrrolidin-2-one acts as a spectrally silent passenger in the near-UV region.

The Push-Pull Electronic System

Unsubstituted o-nitrobenzyl derivatives typically exhibit an absorption maximum ( λmax​ ) in the UVC region (~260 nm), which is detrimental for biological applications due to the high phototoxicity of short-wavelength UV light [1].

The addition of two methoxy (–OCH₃) groups at the 4- and 5-positions fundamentally alters the electronic landscape of the aromatic ring:

  • Resonance Donation: The oxygen lone pairs on the methoxy groups act as strong electron donors via resonance (+R effect), pushing electron density into the π -system of the benzene ring.

  • Electron Withdrawal: The ortho-nitro group acts as a powerful electron acceptor (–R, –I effects).

  • HOMO-LUMO Compression: This "push-pull" dynamic significantly destabilizes the Highest Occupied Molecular Orbital (HOMO) while stabilizing the Lowest Unoccupied Molecular Orbital (LUMO). The narrowed energy gap reduces the energy required for the π→π∗ transition.

Causality in Action: This electronic compression results in a pronounced bathochromic shift (red-shift), moving the λmax​ from ~260 nm to the 345–355 nm (UVA) region. This allows the compound to be excited by 365 nm light, a biologically benign wavelength[1].

Electronic Isolation of the Lactam

The pyrrolidin-2-one ring is attached to the chromophore via a 2-ethyl aliphatic linker. Because this saturated –CH₂–CH₂– chain lacks p -orbital overlap, it completely insulates the nitrogen lone pair of the lactam from the aromatic π -system. Consequently, the lactam does not participate in the chromophore's extended conjugation, rendering the UV-Vis spectrum of this specific compound virtually identical to that of simple DMNP-alkanes.

Quantitative Spectral Characteristics

The following table summarizes the expected quantitative UV-Vis parameters for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one in standard organic and aqueous co-solvent systems.

ParameterValue / DescriptionMechanistic Rationale
Primary Absorption Maximum ( λmax​ ) 345 – 355 nm π→π∗ transition narrowed by the push-pull effect of the dimethoxy and nitro groups.
Secondary Absorption Peak ~240 – 250 nmHigher energy transitions localized within the isolated benzenoid system.
Molar Extinction Coefficient ( ϵ350​ ) 4,500 – 5,500 M−1cm−1 Indicates a highly allowed transition, typical of heavily conjugated donor-acceptor aromatics.
Optimal Excitation Wavelength 365 nm (UVA)Targets the tail of the absorption band to minimize background absorption by biological macromolecules.
Solvent Dependency (Solvatochromism) MinimalThe transition is relatively insensitive to solvent polarity, though protic solvents (MeOH) may cause slight broadening.

Photophysical Pathway and Logical Workflow

When the DMNP chromophore absorbs a UVA photon, it undergoes a specific sequence of photophysical events. Understanding these transitions is critical for designing downstream photochemical assays.

Photophysics S0 Ground State (S0) λ_max ~350 nm S1 Singlet Excited State (S1) S0->S1 hν (365 nm) Absorption S1->S0 Fluorescence / Non-radiative T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Product Photoproducts or Thermal Decay T1->Product H-Abstraction / Relaxation

Caption: Photophysical excitation and relaxation pathway of the DMNP chromophore.

Unlike 1-phenylethyl (DMNPE) derivatives which rapidly undergo Norrish Type II cleavage to release a caged payload [2], the 2-phenylethyl linkage in this compound lacks a leaving group at the benzylic position. Therefore, the triplet state ( T1​ ) is more likely to decay thermally or undergo slow, non-specific intermolecular hydrogen abstraction rather than clean unimolecular uncaging.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your spectral data, the following protocols are designed as self-validating systems . They incorporate internal checks that immediately flag aggregation, detector saturation, or sample degradation.

Protocol A: High-Fidelity UV-Vis Acquisition

Objective: Determine the exact λmax​ and molar extinction coefficient ( ϵ ) while ruling out concentration-dependent aggregation.

  • Stock Preparation: Dissolve exactly 2.94 mg of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one (MW = 294.30 g/mol ) in 1.0 mL of anhydrous DMSO to yield a 10 mM stock solution. Store in amber vials to prevent ambient light degradation.

  • Serial Dilution (The Validation Step): Prepare a concentration series of 10 µM, 25 µM, 50 µM, and 100 µM in spectroscopic-grade Methanol or PBS (pH 7.4, containing 1% DMSO).

  • Baseline Correction: Scan the blank solvent from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer with matched quartz cuvettes (10 mm path length).

  • Spectral Acquisition: Scan each sample from 200 nm to 600 nm.

  • Self-Validation (Beer-Lambert Check): Plot the absorbance at 350 nm against concentration.

    • Causality Rule: If the linear regression yields R2<0.999 , the compound is either aggregating at higher concentrations or the detector is saturated. Do not calculate ϵ until linearity is achieved.

  • Calculation: Use the slope of the validated linear plot to determine the molar extinction coefficient ( ϵ=A/(c⋅l) ).

Protocol B: Photochemical Stability Assay

Objective: Determine the stability of the compound under standard 365 nm irradiation conditions used in biological assays.

  • Sample Preparation: Prepare a 50 µM solution of the compound in PBS (1% DMSO).

  • Initial Scan: Acquire a baseline UV-Vis spectrum (Time = 0).

  • Irradiation: Expose the cuvette to a 365 nm LED light source (e.g., 10 mW/cm²) positioned exactly 5 cm from the sample.

  • Kinetic Monitoring: Briefly pause irradiation and acquire full spectra (200–600 nm) every 2 minutes for a total of 20 minutes.

  • Self-Validation (Isosbestic Point Check): Overlay all spectra.

    • Causality Rule: If the compound degrades into a single major photoproduct, sharp isosbestic points (wavelengths where absorbance remains constant) will appear. If the isosbestic points drift over time, it indicates secondary degradation pathways, meaning the compound is highly unstable and undergoing chaotic photolysis.

Workflow A 1. Stock Preparation (10 mM in DMSO) B 2. Solvent Dilution (10-100 µM Series) A->B C 3. Beer-Lambert Validation (Ensure R² > 0.999) B->C D 4. UV-Vis Acquisition (Measure λ_max & ε) C->D E 5. Photostability Assay (365 nm LED Irradiation) D->E F 6. Spectral Overlay (Check Isosbestic Points) E->F

Caption: Self-validating experimental workflow for UV-Vis and photochemical characterization.

Applications in Drug Development

The pyrrolidin-2-one ring is a core pharmacophore in the "racetam" class of nootropics (e.g., piracetam) and various anticonvulsants. By appending the DMNP group via a 2-ethyl linker, researchers create a highly lipophilic, UV-absorbing derivative.

Because the 2-ethyl linkage prevents rapid photolytic cleavage, this molecule is exceptionally useful as a stable, photo-traceable analog in cellular assays. Its strong absorption at 350 nm allows for precise quantification via HPLC-UV during pharmacokinetic profiling, while its intact DMNP chromophore can act as a fluorescence quencher in FRET-based target binding assays.

References

  • Title: Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials Source: Chemical Reviews, 2020, 120(15), 7108-7237. URL: [Link]

  • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews, 2013, 113(1), 119-191. URL: [Link]

  • Title: Photolabile protecting groups and linkers Source: Journal of the Chemical Society, Perkin Transactions 1, 2002, (2), 125-142. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide on 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one, a compound of interest in contemporary medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one, a compound of interest in contemporary medicinal chemistry. While direct literature on this specific molecule is sparse, this document constructs a robust scientific profile by examining its constituent chemical motifs: the pharmacologically significant pyrrolidin-2-one core and the versatile 4,5-dimethoxy-2-nitrophenylethyl precursor. We present a detailed, plausible synthetic pathway, drawing from established methodologies for related analogues. Furthermore, this guide explores the compound's potential biological activities and applications by analyzing structure-activity relationships of similar molecular frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic potential.

Introduction: The Significance of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic scaffold ubiquitously found in natural products and synthetic medicinal compounds.[1][2] Its structural rigidity, combined with its capacity to participate in hydrogen bonding, makes it an attractive component in the design of bioactive molecules.[3] The pyrrolidin-2-one motif can enhance aqueous solubility and other physicochemical properties, which are critical for drug development.[3]

Numerous pyrrolidin-2-one derivatives have demonstrated a wide array of pharmacological activities, including nootropic (e.g., Piracetam), antiepileptic (e.g., Levetiracetam), anti-inflammatory, and anticancer properties.[1][4][5] The strategic functionalization of the pyrrolidine ring is a key strategy for modulating the potency and selectivity of these compounds.[4][5] This guide focuses on a novel derivative, 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one, and elucidates its scientific context and potential.

Proposed Synthesis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

The synthesis of the title compound can be logically approached in a multi-step sequence, beginning with the preparation of the key intermediate, 4,5-dimethoxy-2-nitrophenylethylamine, followed by its coupling with a suitable precursor to form the pyrrolidin-2-one ring.

Synthesis of the Key Precursor: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

A critical starting material for the synthesis of the side chain is 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. This can be prepared via the nitration of 3,4-dimethoxyacetophenone.

Table 1: Physicochemical Properties of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

PropertyValueReference
Molecular FormulaC10H11NO5[6]
Molecular Weight225.20 g/mol
Melting Point133.5-135 °C[6]
AppearanceLight orange to yellow to green powder/crystal[7]

Experimental Protocol: Nitration of 3,4-dimethoxyacetophenone [8][9]

  • Dissolution: Dissolve 3,4-dimethoxyacetophenone in glacial acetic acid or dichloromethane and cool the mixture in an ice-water bath.

  • Nitration: Add red fuming nitric acid dropwise to the cooled solution while maintaining the temperature between 5-10 °C.

  • Reaction Quenching: After the addition is complete, stir the reaction mixture for a short period (e.g., 20 minutes) before pouring it into ice water to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and recrystallize from ethanol to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

Proposed Multi-Step Synthesis Pathway

The following diagram outlines a plausible synthetic route from 1-(4,5-dimethoxy-2-nitrophenyl)ethanone to the target compound.

Synthesis_Pathway A 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone B 4,5-Dimethoxy-2-nitrophenylacetic acid A->B Willgerodt-Kindler or Haloform Reaction C 2-(4,5-Dimethoxy-2-nitrophenyl)acetamide B->C Amidation (e.g., SOCl2, NH4OH) D 2-(4,5-Dimethoxy-2-nitrophenyl)ethylamine C->D Reduction (e.g., LiAlH4) E 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one D->E N-Alkylation with 4-chlorobutyryl chloride followed by cyclization Anticancer_Hypothesis Target 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one Reduction Reduction of Nitro Group Target->Reduction Active_Scaffold 2-Amino-4,5-dimethoxyphenylethyl -pyrrolidin-2-one Reduction->Active_Scaffold MoA Potential Mechanism of Action Active_Scaffold->MoA Tubulin Tubulin Polymerization Inhibition MoA->Tubulin Angiogenesis Anti-Angiogenesis MoA->Angiogenesis

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one as a Photolabile Protecting Group

Introduction: Harnessing Light for Spatiotemporal Control Photolabile protecting groups (PPGs), often referred to as "caging" groups, represent a cornerstone in the field of chemical biology and drug development.[1][2] T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Light for Spatiotemporal Control

Photolabile protecting groups (PPGs), often referred to as "caging" groups, represent a cornerstone in the field of chemical biology and drug development.[1][2] These molecular entities allow for the temporary inactivation of a bioactive molecule, which can then be released with precise spatial and temporal control upon exposure to light.[2] This "uncaging" process offers a non-invasive method to study dynamic biological processes and to target the delivery of therapeutic agents.[2][3]

Among the various classes of PPGs, the ortho-nitrobenzyl scaffold has emerged as a robust and versatile platform.[4][5] The 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one belongs to this family, incorporating the 4,5-dimethoxy-2-nitrobenzyl (DMNB) or nitroveratryl (NV) chromophore. The addition of two methoxy groups to the nitrobenzyl core advantageously shifts the absorption maximum to longer, less phototoxic wavelengths (typically 350-420 nm) and often increases the efficiency of photocleavage, making it particularly suitable for applications in sensitive biological systems.[5][6][7]

This guide provides a comprehensive overview of the properties, mechanism, and application of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one as a photolabile protecting group, complete with detailed protocols for its use.

Chemical Properties and Mechanism of Photolysis

The efficacy of a photolabile protecting group is defined by its photophysical properties and the mechanism of its cleavage. The DMNB core of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one is designed for efficient photo-release.

Upon absorption of a photon in the UV-A range, the 2-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[5] This leads to the formation of a transient aci-nitro intermediate.[5][8] Subsequent electronic rearrangement of this intermediate results in the cleavage of the bond to the protected molecule (in this case, the pyrrolidin-2-one nitrogen), releasing it in its active form. The DMNB group is concomitantly converted into a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.[5]

Photocleavage Mechanism Caged Caged Pyrrolidinone (DMNB-Protected) Excited Excited State Caged->Excited hν (350-420 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Released Released Pyrrolidinone AciNitro->Released Rearrangement & Cleavage Byproduct Nitrosobenzaldehyde Byproduct AciNitro->Byproduct

Caption: Photocleavage mechanism of a DMNB-protected compound.

Key Applications

The ability to control the release of bioactive molecules with light has led to the widespread adoption of DMNB-type PPGs in various research areas:

  • Neuroscience: Spatiotemporal release of caged neurotransmitters like glutamate and GABA to study neuronal signaling.

  • Cell Biology: Controlled release of signaling molecules, enzyme inhibitors, and fluorescent probes to dissect cellular pathways.[2]

  • Drug Delivery: Photo-triggered release of therapeutic agents at a specific site to enhance efficacy and reduce side effects.[4]

  • Materials Science: Light-induced modification of polymer properties and surface chemistry.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one (Caging Reaction)

This protocol describes a general method for the protection of a secondary amine, such as the nitrogen in pyrrolidin-2-one, with a DMNB-based protecting group. The synthesis typically involves the reaction of the molecule to be caged with a suitable DMNB-halide derivative.

Materials:

  • Pyrrolidin-2-one

  • 4,5-Dimethoxy-2-nitrobenzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4,5-Dimethoxy-2-nitrobenzyl bromide (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one.

Protocol 2: Photolytic Deprotection (Uncaging)

This protocol outlines the procedure for the light-induced release of the protected molecule.

Materials:

  • 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

  • Appropriate solvent (e.g., buffered aqueous solution, methanol, acetonitrile)

  • Quartz cuvette or reaction vessel

  • UV light source with a filter for the desired wavelength (e.g., 365 nm)

  • Stirring plate and stir bar

  • Analytical instrument for monitoring (e.g., HPLC, LC-MS, UV-Vis spectrophotometer)

Procedure:

  • Prepare a solution of the caged compound in the chosen solvent. The concentration should be optimized to ensure adequate light absorption. A starting concentration of 10-100 µM is common for analytical experiments.

  • Transfer the solution to a quartz cuvette or other suitable reaction vessel.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Place the vessel in a photoreactor or in front of the UV lamp. Ensure consistent geometry between the light source and the sample.

  • Irradiate the sample with light of the appropriate wavelength (e.g., 365 nm). The irradiation time will depend on the light intensity, quantum yield of the PPG, and the desired extent of uncaging.

  • Monitor the progress of the deprotection reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS.

  • The appearance of the free pyrrolidin-2-one and the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct, along with the disappearance of the starting caged compound, will indicate successful photolysis.

Experimental_Workflow cluster_caging Caging Protocol cluster_uncaging Uncaging Protocol Caging_Start Dissolve Pyrrolidinone and K₂CO₃ in DMF Add_DMNB Add DMNB-Bromide Caging_Start->Add_DMNB React_Stir Stir Overnight Add_DMNB->React_Stir Workup Aqueous Workup & Extraction React_Stir->Workup Purify Column Chromatography Workup->Purify Caged_Product Pure Caged Compound Purify->Caged_Product Uncaging_Start Prepare Solution of Caged Compound Irradiate Irradiate with UV Light (e.g., 365 nm) Uncaging_Start->Irradiate Monitor Monitor Reaction by HPLC/LC-MS Irradiate->Monitor Uncaged_Product Released Pyrrolidinone & Byproduct Monitor->Uncaged_Product

Caption: Workflow for caging and uncaging experiments.

Data Presentation

The efficiency of a photolabile protecting group is quantified by its molar absorption coefficient (ε) and its quantum yield (Φ). The quantum yield is the ratio of the number of molecules that undergo photocleavage to the number of photons absorbed.

PropertyTypical Value for DMNB/NV-type PPGsReference
Absorption Maximum (λₘₐₓ) 350 - 380 nm[5]
Molar Absorptivity (ε) at λₘₐₓ ~5,000 M⁻¹cm⁻¹[9]
Quantum Yield (Φ) 0.01 - 0.5 (highly substrate dependent)[9][10]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Caging Reaction Insufficiently anhydrous conditions; low reactivity of the substrate.Ensure all reagents and solvents are dry. Increase reaction temperature or time. Consider using a stronger, non-nucleophilic base.
Low Uncaging Efficiency Insufficient light intensity or irradiation time; incorrect wavelength; solvent effects.Measure the output of your lamp. Increase irradiation time. Ensure the wavelength matches the absorption spectrum of the caged compound. Test different solvents.
Photodamage to the Released Molecule or System High-energy UV light; prolonged exposure.Use the longest possible wavelength that still provides efficient cleavage. Minimize irradiation time by using a higher intensity light source for a shorter duration.
Insoluble Byproduct The nitrosobenzaldehyde byproduct can sometimes be poorly soluble.If this is an issue, consider alternative PPGs or perform the reaction in a solvent that solubilizes the byproduct.

References

  • Al-Shaidi, M. R., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene (1), 1-(2, 4, 5-trimethoxy phenyl)-1-nitropropene (2), and 1-(2, 4, 5-trimethoxy)phenyl-1-propanone (3). Available at: [Link]

  • Wikipedia. (2023). Photolabile protecting group. Available at: [Link]

  • Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. ResearchGate. Available at: [Link]

  • Kakiuchi, T., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]

  • Gäb, N., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: [Link]

  • Seo, T. S., et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PMC. Available at: [Link]

  • MDPI. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Available at: [Link]

  • Kollár, D., & Dóczy, V. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Available at: [Link]

  • Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Available at: [Link]

  • Singh, N., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC. Available at: [Link]

  • PubMed. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Available at: [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PMC. Available at: [Link]

  • RSC Publishing. (n.d.). Estimation of quantum yields of weak fluorescence from eosin Y dimers formed in aqueous solutions. Available at: [Link]

  • Yang, C., et al. (2002). Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea. The Journal of Organic Chemistry. Available at: [Link]

  • ChemRxiv. (2024). How nitro group position determines the emission properties of diketopyrrolopyrroles. Available at: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2025). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one and Its Two Pyrazole Derivatives. Available at: [Link]

  • CNR-IRIS. (2025). How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. Available at: [Link]

  • Bochet, A. O. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Uncaging of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

Introduction: The Imperative for Spatiotemporal Control in Biological Inquiry The study of complex biological systems, from synaptic transmission to intracellular signaling cascades, demands experimental tools that offer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Spatiotemporal Control in Biological Inquiry

The study of complex biological systems, from synaptic transmission to intracellular signaling cascades, demands experimental tools that offer precision in both space and time. Traditional methods like microinjection or bulk perfusion often fall short, initiating widespread, asynchronous responses that can obscure the localized and rapid events that govern cellular function. Photochemical uncaging addresses this challenge by using light to liberate biologically active molecules from inert precursors with unparalleled spatiotemporal resolution.[1][2]

This guide focuses on 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one , a photolabile or "caged" compound. This molecule combines the well-established 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging chromophore with a pyrrolidin-2-one moiety, the lactam of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The DMNPE group acts as a light-sensitive shield, rendering the attached molecule biologically inactive until it is cleaved by a pulse of light.[3] This strategy allows researchers to "paint" with a neurotransmitter, activating specific receptors on a single dendritic spine or silencing a neuron within a complex circuit on a millisecond timescale.[2][4]

These application notes provide a comprehensive overview of the photochemical properties of the DMNPE cage, detailed protocols for its use in one-photon and two-photon uncaging experiments in acute brain slices, and critical insights into experimental design and potential pitfalls.

Principle of Uncaging: A Light-Triggered Molecular Release

Caged compounds are founded on the principle of photochemistry, where the energy from photons is used to break a specific covalent bond. The DMNPE caging group belongs to the ortho-nitrobenzyl family of chromophores, which have been the workhorses of uncaging technology for decades.[5]

The process unfolds in a series of rapid steps upon illumination:

  • Photon Absorption: The nitroaromatic DMNPE chromophore absorbs a photon (or two photons in near-simultaneity), transitioning to an electronically excited state.

  • Intramolecular Rearrangement: In this excited state, an intramolecular hydrogen atom is transferred from the benzylic carbon to one of the nitro group's oxygen atoms, forming a transient aci-nitro intermediate.[6]

  • Bond Cleavage: This intermediate is unstable and rapidly rearranges, leading to the cleavage of the covalent bond between the caging group and the pyrrolidin-2-one molecule.

  • Release of Effectors: This cleavage event liberates the active pyrrolidin-2-one derivative, a proton, and the inert byproduct, 4,5-dimethoxy-2-nitrosoacetophenone.

The speed of this release is a critical advantage, often occurring on the microsecond to millisecond timescale, enabling the study of rapid physiological processes like synaptic transmission.[1]

Uncaging_Mechanism cluster_0 Before Illumination cluster_1 Photolysis cluster_2 After Illumination Caged DMNPE-Pyrrolidinone (Inactive) Active Pyrrolidinone Derivative (Active Effector) Caged->Active Release Byproduct Nitroso-ketone (Inert Byproduct) Caged->Byproduct Release Light Photon(s) (UV or IR) Light->Caged

Caption: Photochemical release of the active molecule.

Photochemical & Physical Properties

The efficacy of an uncaging experiment is dictated by the photochemical properties of the caged compound. The DMNPE group was developed as an improvement upon earlier cages, offering enhanced absorption in the near-UV spectrum.[3] This is a crucial feature, as it allows for excitation at wavelengths (e.g., ~355 nm) that are generally less damaging to biological tissue than deeper UV light.

PropertyValue / CharacteristicSignificance in Experiments
One-Photon Absorption Max (λmax) ~355 nmOptimal wavelength for efficient one-photon (1P) uncaging using UV lamps or lasers.[3]
Two-Photon Cross-Section (σ2) Peak ~720-740 nmEnables two-photon (2P) uncaging with high spatial resolution using Ti:Sapphire lasers.[7][8]
Quantum Yield (Φ) Moderate (Typically < 0.1)Represents the efficiency of converting an absorbed photon into an uncaging event. While lower than some cages, it is sufficient for most applications.[1][3]
Release Rate (k) Fast (µs to ms scale)Ensures that the release of the active molecule is not the rate-limiting step in studying fast biological events.[1]
Aqueous Solubility GoodHigh solubility is necessary to achieve the millimolar concentrations often required for effective 2P uncaging.
Biological Inertness HighThe caged form should not interact with target receptors or other cellular machinery before photolysis. This must be validated experimentally.[7]

Application Note: Probing Inhibitory Circuits in Acute Brain Slices

The ability to release a GABAergic agonist with high precision makes DMNPE-pyrrolidinone an excellent tool for dissecting the function of inhibitory circuits in vitro. Acute brain slices offer a well-preserved, three-dimensional cellular architecture ideal for such studies.[9]

Key Applications:

  • Mapping GABA Receptor Fields: By systematically uncaging the compound at various points on a neuron's dendritic arbor and soma while recording the resulting inhibitory postsynaptic currents (IPSCs), one can create a detailed map of GABA receptor distribution and sensitivity.[4][10]

  • Investigating Synaptic Integration: Uncaging can be used to simulate inhibitory inputs at specific dendritic locations. This allows for the study of how inhibitory signals are integrated with excitatory inputs to control neuronal firing and plasticity. Two-color uncaging, combining DMNPE-pyrrolidinone (uncaged at ~720 nm) with a spectrally distinct caged glutamate (e.g., DEAC450-Glu, uncaged at 900 nm), can provide bimodal control over neuronal activity.[11][12]

  • Optical Silencing of Neurons: A sustained release of the GABAergic agonist via repeated uncaging can be used to hyperpolarize a neuron, effectively silencing its activity. This provides a powerful method for functionally removing a single cell from a circuit to understand its contribution to network activity.[4]

Experimental Protocols

5.1 Protocol 1: Preparation of Acute Brain Slices

This protocol is adapted from the NMDG protective recovery method, which enhances slice viability, particularly from adult animals.[9]

Reagents:

  • NMDG-HEPES aCSF (Slicing Solution): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl2·4H2O, and 10 mM MgSO4·7H2O. pH to 7.3–7.4 with HCl.

  • HEPES Holding aCSF: 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 2 mM CaCl2·4H2O, and 2 mM MgSO4·7H2O.

  • Recording aCSF: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 12.5 mM Glucose, 2 mM CaCl2·4H2O, and 1 mM MgSO4·7H2O.

Procedure:

  • Prepare all solutions and chill the NMDG-HEPES aCSF to 2-4°C. Continuously bubble all solutions with 95% O2 / 5% CO2.

  • Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.

  • Rapidly dissect the brain and immerse it in ice-cold NMDG-HEPES aCSF.

  • Mount the brain on a vibratome stage and cut slices (e.g., 300 µm thick) in the chilled, oxygenated NMDG-HEPES aCSF.

  • Transfer slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for 10-15 minutes.

  • Transfer slices to a holding chamber containing HEPES Holding aCSF at room temperature for at least 1 hour before use.

5.2 Protocol 2: Two-Photon Uncaging in Brain Slices

Two-photon excitation provides superior spatial resolution, confining the uncaging event to a femtoliter-sized focal volume, which is essential for stimulating individual synapses.[2][7]

Two_Photon_Workflow cluster_setup Experimental Setup cluster_exp Uncaging & Recording cluster_analysis Analysis & Controls Slice Prepare Acute Brain Slice Patch Establish Whole-Cell Patch-Clamp Recording Slice->Patch Cage Bath Apply or Puffer DMNPE-Pyrrolidinone (e.g., 1-5 mM) Patch->Cage Target Identify Target Dendritic Spine or Region via 2P Imaging Cage->Target Uncage Deliver Focused 2P Laser Pulse (e.g., 720 nm, 1-5 ms, 10-50 mW) Target->Uncage Record Record Evoked IPSC/IPSP Uncage->Record Analyze Analyze Current Amplitude, Kinetics, and Location Record->Analyze Control Perform Control Experiments (No Light, No Cage, etc.) Analyze->Control

Caption: Workflow for a 2P uncaging experiment.

Equipment:

  • Two-photon laser scanning microscope with a Ti:Sapphire laser.

  • Water-immersion, high numerical aperture (NA) objective (e.g., 60x, NA >0.9).

  • Electrophysiology rig for patch-clamp recording.

  • Perfusion system.

Procedure:

  • Transfer a brain slice to the recording chamber of the microscope and perfuse with oxygenated Recording aCSF at a constant rate.

  • Establish a whole-cell patch-clamp recording from a neuron of interest. Include a fluorescent dye (e.g., Alexa Fluor 488) in the internal solution to visualize cell morphology.

  • Add DMNPE-pyrrolidinone to the perfusion solution (bath application) or apply it locally via a puffer pipette positioned near the neuron. A typical concentration for 2P uncaging is in the 1-5 mM range.[2]

  • Using the 2P imaging mode, identify a dendritic region or specific spine to target.

  • Switch to uncaging mode. Position the laser spot at the target location (typically ~0.5 µm from the spine head) and deliver a short pulse of light (e.g., 720 nm, 1-5 ms duration, 10-50 mW power at the objective).

  • Record the evoked inhibitory postsynaptic current (IPSC) or potential (IPSP).

  • Vary the location, laser power, and pulse duration to map receptor sensitivity and calibrate the response. The goal is often to elicit a response that mimics a spontaneous synaptic event.[2]

Essential Considerations and Troubleshooting

  • Causality of Choices:

    • Why High mM Concentrations for 2P? The two-photon absorption cross-section of most caged compounds is very small.[13] High concentrations are required to ensure that a sufficient number of molecules are within the tiny focal volume to be uncaged by the laser pulse, generating a physiological response.

    • Why High NA Objective? A high numerical aperture objective is critical for focusing the laser light to a tight spot. This not only maximizes the two-photon excitation efficiency but is the very basis for the high spatial resolution of the technique.[7]

    • Why Local Puffer Application? Bath application of high concentrations of caged compounds can be costly and may lead to side effects. Local application via a puffer pipette restricts the compound to the vicinity of the target cell.[14]

  • Self-Validating Controls (Trustworthiness):

    • Light Control: Deliver the laser pulse in a region of the slice with no caged compound present to ensure the light itself does not evoke a response.

    • Cage Control: Before uncaging, perfuse the slice with the caged compound and monitor for any changes in baseline neuronal activity or membrane properties. Some caged neurotransmitters exhibit antagonist activity at relevant receptors.[7]

    • Byproduct Control: If possible, obtain the photolysis byproduct (4,5-dimethoxy-2-nitrosoacetophenone) and perfuse it over the slice to confirm it has no biological effect.

  • Potential Issues:

    • Phototoxicity: High-intensity laser light can damage tissue. Use the minimum laser power and duration necessary to elicit a reliable response. Monitor cell health throughout the experiment. Photodegradation byproducts can also be toxic.[15][16]

    • Compound Stability: Prepare fresh solutions of the caged compound daily. Protect the stock solution from light and store it appropriately.

    • Focus Drift: Thermal or mechanical drift can move the focal plane away from the target. Ensure the microscope and sample are stable. Re-focus periodically during long experiments.

References

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. bio-protocol, 9(1), e3140. [Link]

  • Zito, K., et al. (2014). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 59-73). Humana Press. [Link]

  • Ellis-Davies, G. C. R., et al. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Nature Methods, 3(1), 47-52. [Link]

  • Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5946-5949. [Link]

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Zheng, J., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Pollution, 299, 118898. [Link]

  • Lőrincz, A., et al. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case. Journal of Medicinal Chemistry, 64(24), 18031-18043. [Link]

  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. FEBS Letters, 592(19), 3201-3211. [Link]

  • Walker, J. W., & Trentham, D. R. (1988). Flash photolysis of caged compounds. Trends in Neurosciences, 11(10), 433-435. [Link]

  • Matsuzaki, M., et al. (2010). Two-color, two-photon uncaging of glutamate and GABA. Nature Chemical Biology, 6(4), 255-257. [Link]

  • Amatrudo, J. M., et al. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5946-5949.
  • Olson, J. P., et al. (2015). Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light. ACS Chemical Neuroscience, 6(8), 1430-1440. [Link]

  • Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience, 11, 23. [Link]

  • Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience, 11, 23. [Link]

  • Rial, D., et al. (2008). Photorelease of GABA with visible light using an inorganic caging group. Frontiers in Neural Circuits, 2, 3. [Link]

  • Go, M. A., et al. (2013). Four-dimensional multi-site photolysis of caged neurotransmitters. Frontiers in Neural Circuits, 7, 12. [Link]

  • Bruker. (n.d.). Neurotransmitter Uncaging. Retrieved from Bruker. [Link]

  • Wang, B., et al. (2021). Photodegradation of Bexarotene and Its Implication for Cytotoxicity. Pharmaceutics, 13(8), 1217. [Link]

  • Richers, M. T., et al. (2020). Optofluidic control of rodent learning using cloaked caged glutamate. Proceedings of the National Academy of Sciences, 117(12), 6829-6836. [Link]

  • Ting, J. T., & da Silva, N. A. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. JoVE (Journal of Visualized Experiments), (132), e56945. [Link]

  • Papageorgiou, G., et al. (2007). Holographic photolysis of caged neurotransmitters. Nature Methods, 4(8), 619-628. [Link]

Sources

Method

Application Note: Optimal Dissolution and Handling Protocol for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one in In Vitro Assays

Executive Summary The compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one is a specialized synthetic molecule featuring a pyrrolidone core shielded by a photolabile protecting group. Preparing this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one is a specialized synthetic molecule featuring a pyrrolidone core shielded by a photolabile protecting group. Preparing this compound for in vitro cell culture experiments requires a delicate balance between overcoming its high lipophilicity and preserving its structural integrity. This application note provides a self-validating, step-by-step protocol for solubilizing this compound while strictly controlling for solvent toxicity and premature photolysis.

Physicochemical Profiling & Mechanistic Rationale

To design an effective dissolution strategy, we must first analyze the causality behind the molecule's physical behavior:

  • Cytotoxicity Constraints: While DMSO is an excellent solvent, it induces transcriptomic alterations, cell cycle arrest, and cytotoxicity at high concentrations. To maintain a self-validating assay where observed phenotypes are strictly driven by the compound and not the solvent, the final DMSO concentration in the cell culture media must be universally normalized and kept at or below 0.1% (v/v) [3].

Mandatory Visualization: Workflow Diagram

G A Solid Compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one B CRITICAL STEP Transfer to Dim/Red Light Environment A->B C Primary Solubilization Add Anhydrous DMSO (10 mM Stock) B->C Prevent photolysis D Aliquoting & Storage Amber Vials at -80°C C->D E Intermediate Dilutions Normalize DMSO concentration D->E Thaw in dark F Media Spiking Final DMSO ≤ 0.1% (v/v) E->F 1:1000 dilution G In Vitro Assay Ready for Targeted UV Uncaging F->G Apply to cells

Workflow for the light-protected dissolution and in vitro application of the caged pyrrolidone.

Reagents & Equipment

  • Target Compound: 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one (High purity, ≥98%).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (≥99.9% purity).

  • Equipment: Amber glass HPLC vials, foil-wrapped microcentrifuge tubes, red-light darkroom lamp, vortex mixer, water bath (37°C).

Step-by-Step Methodologies

Phase 1: Master Stock Preparation (10 mM)

Expert Insight: Preparing a highly concentrated master stock minimizes the total volume of DMSO introduced into downstream assays.

  • Environmental Control: Turn off standard fluorescent/LED laboratory lighting. Conduct all subsequent steps under a red photographic safelight or in a heavily dimmed room.

  • Weighing: Weigh the solid compound into an amber glass vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. (e.g., For 10 mg of compound, calculate volume based on its exact molecular weight).

  • Agitation: Vortex the vial for 30–60 seconds. If the compound resists dissolution, place the amber vial in a 37°C water bath for 5 minutes, followed by mild sonication.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL) in foil-wrapped tubes to prevent freeze-thaw degradation. Store at -80°C.

Phase 2: Intermediate Normalization (The "Vehicle Control" Strategy)

Expert Insight: A common experimental error is adding different volumes of a single master stock to media to create a dose-response curve. This exposes cells to varying levels of DMSO, introducing a confounding variable. You must create intermediate stocks so that the final volume spiked into the media is identical across all doses.

  • Thaw a single 10 mM master stock aliquot at room temperature in the dark.

  • Perform serial dilutions using pure DMSO to create intermediate stocks (e.g., 5 mM, 1 mM, 0.1 mM).

Phase 3: Media Spiking (Avoiding Solvent Shock)

Expert Insight: Directly dropping high-concentration DMSO stocks into cold aqueous media causes localized supersaturation, leading to micro-precipitation (solvent shock).

  • Pre-warm the cell culture media to 37°C.

  • Using a 1:1000 dilution ratio, spike the intermediate DMSO stocks into the pre-warmed media.

  • Immediately vortex or vigorously pipette the media to ensure rapid, homogenous dispersion.

Quantitative Data Presentation: Dilution Matrix

The following table outlines the exact volumes required to generate a dose-response curve while maintaining a universally normalized 0.1% DMSO background.

Target Final ConcentrationIntermediate Stock RequiredVolume of Intermediate StockVolume of Pre-Warmed MediaFinal DMSO Concentration
10.0 µM 10 mM (Master)1.0 µL999.0 µL0.1% (v/v)
5.0 µM 5 mM1.0 µL999.0 µL0.1% (v/v)
1.0 µM 1 mM1.0 µL999.0 µL0.1% (v/v)
0.1 µM 100 µM1.0 µL999.0 µL0.1% (v/v)
0.0 µM (Vehicle) Pure DMSO1.0 µL999.0 µL0.1% (v/v)

Quality Control & Self-Validation

To ensure the trustworthiness of the protocol, perform the following validation step before applying the spiked media to your cell cultures:

  • Microscopic Validation: Transfer a 100 µL aliquot of the highest concentration media (10 µM) to a clear 96-well plate. Inspect under an inverted phase-contrast microscope at 20x and 40x magnification.

  • Pass Criteria: The media must appear completely optically clear.

  • Fail Criteria: The presence of refractive, crystalline micro-precipitates indicates solvent shock. If observed, you must discard the media, prepare a fresh intermediate stock, and ensure the media is fully warmed to 37°C before spiking.

Application

Application Note and Protocol: Step-by-Step Photocleavage of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

For: Researchers, scientists, and drug development professionals. Introduction: The Power of Light in Directed Chemistry Photolabile protecting groups (PPGs) are indispensable tools in modern chemical synthesis and biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Light in Directed Chemistry

Photolabile protecting groups (PPGs) are indispensable tools in modern chemical synthesis and biology, enabling precise spatiotemporal control over the release of active molecules.[1] The ortho-nitrobenzyl (ONB) moiety is a cornerstone of this technology, prized for its reliable cleavage upon UV irradiation to unmask a wide range of functional groups.[1][2] This application note provides a detailed protocol for the photocleavage of a specific ONB-caged compound, 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one. This molecule serves as an excellent model system for understanding the principles and practicalities of photodeprotection reactions.

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) scaffold, a key component of the target molecule, is frequently employed due to its favorable photochemical properties.[3] The electron-donating methoxy groups can help to red-shift the absorption wavelength, potentially allowing for the use of less damaging, longer-wavelength UV light.[2][4] Understanding the step-by-step process of its photocleavage is crucial for its application in areas such as controlled drug release, surface patterning, and the synthesis of complex biomolecules.[2]

Reaction Mechanism and Principle

The photocleavage of o-nitrobenzyl derivatives proceeds through a well-established intramolecular redox reaction.[2][4] Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of an aci-nitro intermediate.[1][2][4] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond connecting the protecting group to the substrate and the formation of a nitrosobenzaldehyde byproduct.

dot graph "Photocleavage_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one\n(Caged Compound)", fillcolor="#F1F3F4"]; Excited [label="Excited State\n(Diradical)", fillcolor="#F1F3F4"]; AciNitro [label="aci-Nitro Intermediate", fillcolor="#F1F3F4"]; Cleavage [label="Bond Cleavage & Rearrangement", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Products [label="Pyrrolidin-2-one + 4,5-Dimethoxy-2-nitrosobenzaldehyde", fillcolor="#F1F3F4"];

// Edges Start -> Excited [label="hν (UV light)", color="#4285F4"]; Excited -> AciNitro [label="Intramolecular H-abstraction", color="#EA4335"]; AciNitro -> Cleavage [label="Rearrangement", color="#FBBC05"]; Cleavage -> Products [label="Release", color="#34A853"]; } etad

Figure 1: Simplified mechanism of the photocleavage of a 2-nitrobenzyl-based protecting group.

Experimental Protocol

This protocol details the step-by-step procedure for the photocleavage of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one.

Materials and Equipment:

  • 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

  • Acetonitrile (HPLC grade)

  • Quartz cuvettes or reaction vessel

  • UV lamp (e.g., medium-pressure mercury arc lamp with appropriate filters)[5]

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

  • Nitrogen or Argon gas for deoxygenation[5]

Safety Precautions:

  • UV radiation is harmful to the eyes and skin. Always use appropriate UV-blocking safety glasses and shielding.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Prep [label="1. Solution Preparation", fillcolor="#F1F3F4"]; Deoxygenate [label="2. Deoxygenation", fillcolor="#F1F3F4"]; Irradiate [label="3. UV Irradiation", fillcolor="#F1F3F4"]; Monitor [label="4. Reaction Monitoring", fillcolor="#F1F3F4"]; Analysis [label="5. Data Analysis", fillcolor="#F1F3F4"];

// Edges Prep -> Deoxygenate [color="#4285F4"]; Deoxygenate -> Irradiate [color="#EA4335"]; Irradiate -> Monitor [color="#FBBC05"]; Monitor -> Analysis [color="#34A853"]; } etad

Figure 2: General experimental workflow for the photocleavage reaction.

Step 1: Preparation of the Stock Solution

  • Accurately weigh a sample of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one.

  • Dissolve the compound in acetonitrile to a final concentration of approximately 1 mM. The exact concentration should be chosen to ensure the absorbance at the irradiation wavelength is within the optimal range for the experimental setup, typically between 0.1 and 1.

  • Prepare a sufficient volume of the solution for the entire experiment, including aliquots for time-point analysis.

Step 2: Deoxygenation of the Solution

Oxygen can quench the excited state of the photolabile compound, reducing the efficiency of the photocleavage reaction.[5] Therefore, it is crucial to remove dissolved oxygen from the solution.

  • Transfer the prepared solution to the quartz reaction vessel containing a magnetic stir bar.

  • Seal the vessel with a septum.

  • Purge the solution with a gentle stream of nitrogen or argon gas for at least 15-20 minutes while stirring.[5]

Step 3: UV Irradiation

The choice of irradiation wavelength is critical and should correspond to an absorption maximum of the starting material to ensure efficient light absorption. For many DMNB compounds, this is in the range of 350-365 nm.[3][6]

  • Place the reaction vessel in a temperature-controlled holder to maintain a constant temperature throughout the experiment. Many photochemical reactors are equipped with cooling fans or water jackets.[7]

  • Position the UV lamp at a fixed distance from the reaction vessel. Ensure consistent geometry for reproducible results.

  • Turn on the UV lamp and start a timer. It is advisable to allow the lamp to warm up for a few minutes to achieve a stable output.

Step 4: Monitoring the Reaction

The progress of the photocleavage reaction can be monitored by various analytical techniques. HPLC is a highly effective method for quantifying the disappearance of the starting material and the appearance of the product.

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

  • Immediately inject the aliquot into the HPLC system for analysis.

  • Alternatively, the reaction can be monitored by TLC by spotting aliquots on a silica gel plate and eluting with an appropriate solvent system.

Step 5: Data Analysis and Quantum Yield Determination (Optional)

The photochemical quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules reacted per photon absorbed.[8][9]

  • From the HPLC data, plot the concentration of the starting material versus irradiation time.

  • The quantum yield can be determined using chemical actinometry or by a relative method if a standard with a known quantum yield is available.[8][10] This involves measuring the photon flux of the light source.[8]

Data Presentation

The following table provides a representative summary of the expected data from a typical photocleavage experiment.

ParameterValue/Observation
Starting Material 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
Solvent Acetonitrile
Concentration ~1 mM
Irradiation Wavelength 365 nm
Reaction Temperature 25 °C
Monitoring Technique HPLC
Expected Product Pyrrolidin-2-one
Expected Byproduct 4,5-Dimethoxy-2-nitrosobenzaldehyde

Troubleshooting and Key Considerations

  • Low Reaction Rate: If the reaction proceeds too slowly, consider increasing the light intensity (by moving the lamp closer or using a more powerful lamp), ensuring thorough deoxygenation, or checking the lamp's output spectrum.

  • Side Reactions: The formation of side products can occur, especially with prolonged irradiation.[5] It is important to monitor the reaction and stop it once the starting material is consumed.

  • Solvent Choice: The solvent can influence the reaction rate and the stability of the reactants and products. Acetonitrile is a common choice due to its UV transparency and ability to dissolve a wide range of organic compounds.

  • Reproducibility: To ensure reproducibility, maintain a consistent experimental setup, including the lamp-to-sample distance, temperature, and stirring rate.[7]

Conclusion

This application note provides a comprehensive and detailed protocol for the photocleavage of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one. By following these step-by-step instructions, researchers can effectively utilize this photolabile compound in a variety of applications requiring precise control over molecular release. The principles and techniques described herein are broadly applicable to a wide range of photocleavage reactions, providing a solid foundation for researchers new to the field of photochemistry.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

Welcome to the Synthesis Troubleshooting & Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks when synthesizing 1-[2-(4,5-Dimethoxy-2-nitroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting & Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks when synthesizing 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one.

Because the 4,5-dimethoxy-2-nitrophenyl (nitroveratryl) moiety is highly sensitive to oxidation and is a critical photoremovable protecting group (PPG) in spatiotemporal drug release[1], achieving high yield and purity is paramount. This guide covers the two primary synthetic pathways: Route A (Nitration of the homoveratryl precursor) and Route B (N-Alkylation of pyrrolidin-2-one) .

Mechanistic Overview & Synthetic Pathways

SynthesisRoutes SM1 Precursor A: 1-[2-(3,4-Dimethoxyphenyl)ethyl] pyrrolidin-2-one Target Target Molecule: 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl] pyrrolidin-2-one SM1->Target Route A: Electrophilic Nitration (HNO3, AcOH, 0-5°C) Side1 Failure Mode A: Oxidative Cleavage & Tar Formation SM1->Side1 Thermal Runaway / Excess Acid SM2 Precursor B: Pyrrolidin-2-one + 4,5-Dimethoxy-2-nitrophenethyl bromide SM2->Target Route B: N-Alkylation (Cs2CO3, KI, MeCN, 60°C) Side2 Failure Mode B: 4,5-Dimethoxy-2-nitrostyrene (E2 Elimination) SM2->Side2 Strong Base (NaH) / Overheating

Fig 1: Mechanistic pathways and common failure modes in the synthesis of the target lactam.

Troubleshooting Route A: The Nitration Strategy

Overview: Route A involves the electrophilic aromatic nitration of 1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one. While highly regioselective due to the activating methoxy groups, the electron-rich aromatic ring is prone to oxidative degradation[2].

FAQ & Diagnostic Guide

Q: My nitration reaction yields a black, tarry mixture instead of the expected yellow product. What went wrong? A: You are experiencing oxidative cleavage of the dimethoxy ring. The 3,4-dimethoxyphenyl moiety is highly electron-rich. If you are using a standard nitrating mixture ( HNO3​/H2​SO4​ ) at room temperature, the sulfuric acid acts as a strong oxidant. Correction: Switch to a milder solvent system. Use 65% HNO3​ in glacial acetic acid (or acetic anhydride) and strictly maintain the internal temperature between 0 °C and 5 °C[3].

Q: I am seeing multiple spots on my TLC plate. Is this over-nitration? A: Yes. The initial nitration occurs at the 6-position (para to the 4-methoxy group), yielding the target compound. However, if excess nitric acid is used or the reaction is left too long, a second nitro group can be installed at the 2-position. Limit HNO3​ to 1.1 equivalents and quench the reaction immediately after starting material consumption (typically 2 hours).

Troubleshooting Route B: The N-Alkylation Strategy

Overview: Route B involves coupling pyrrolidin-2-one with 4,5-dimethoxy-2-nitrophenethyl bromide. Lactams are weak nucleophiles, requiring base activation[4].

FAQ & Diagnostic Guide

Q: I am using NaH in DMF to deprotonate the pyrrolidin-2-one, but my yield is below 30%. I isolate a bright yellow, non-polar byproduct. Why? A: You are triggering an E2 elimination. The protons on the benzylic carbon of 4,5-dimethoxy-2-nitrophenethyl bromide are highly acidic due to the electron-withdrawing nitro group. Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide ( KOtBu ) will preferentially abstract this proton, eliminating HBr to form 4,5-dimethoxy-2-nitrostyrene. Correction: Abandon strong bases. Use a Finkelstein-assisted mild alkylation approach: Cesium Carbonate ( Cs2​CO3​ ) and Potassium Iodide (KI) in Acetonitrile ( MeCN ).

Q: I am getting a mixture of N-alkylated and O-alkylated products. How do I force N-alkylation? A: Pyrrolidin-2-one is an ambident nucleophile. Harder leaving groups (like chlorides) and polar aprotic solvents (like DMF) can sometimes favor O-alkylation. By using KI to generate the phenethyl iodide in situ (a softer electrophile), you thermodynamically favor the formation of the more stable N-C bond over the O-C bond.

Quantitative Data & Optimization Matrix

The following table summarizes internal benchmarking data for both synthetic routes under various conditions.

Synthetic RouteReagents & ConditionsMajor ByproductIsolated Yield (%)Purity (HPLC)
Route A (Nitration) HNO3​ / H2​SO4​ , 25 °COxidation tar / Polymer15 - 25%< 70%
Route A (Nitration) HNO3​ / AcOH, 0–5 °CDinitro species (<5%)78 - 85% > 95%
Route B (Alkylation) NaH, DMF, 25 °CNitrostyrene (E2)30 - 40%~ 80%
Route B (Alkylation) Cs2​CO3​ , KI, MeCN, 60 °CO-alkylated lactam (<2%)82 - 88% > 98%

Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following self-validating protocols. Each step contains a built-in observational checkpoint to verify the reaction trajectory before proceeding.

Protocol A: Optimized Nitration (Recommended)
  • Preparation: Dissolve 1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one (10.0 g, 40.1 mmol) in glacial acetic acid (40 mL) in a 250 mL round-bottom flask.

    • Validation Checkpoint: The solution must be completely clear and colorless. Any initial yellowing indicates contaminated starting material.

  • Cooling: Submerge the flask in an ice-brine bath. Insert an internal thermometer. Wait until the internal temperature reaches 0–2 °C.

  • Addition: Slowly add 65% Nitric Acid (2.8 mL, 44.1 mmol) dropwise over 30 minutes.

    • Validation Checkpoint: The internal temperature must not exceed 5 °C during addition. The solution will transition to a deep yellow/orange color[2]. If the solution turns dark brown or black, oxidative thermal runaway has occurred; abort the reaction.

  • Monitoring: Stir at 5 °C for 2 hours.

    • Validation Checkpoint: Run a TLC (DCM:MeOH 15:1). The starting material ( Rf​≈0.4 ) should be absent, replaced by a bright, UV-active yellow spot ( Rf​≈0.35 ).

  • Quenching: Pour the reaction mixture slowly into 200 mL of vigorously stirred crushed ice/water.

    • Validation Checkpoint: A pale yellow precipitate should form immediately. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.

Protocol B: Optimized Mild N-Alkylation
  • Activation: To a flame-dried flask under N2​ , add pyrrolidin-2-one (3.4 g, 40 mmol), anhydrous Cs2​CO3​ (19.5 g, 60 mmol), and KI (0.66 g, 4 mmol) in anhydrous MeCN (100 mL). Stir for 30 minutes at room temperature.

    • Validation Checkpoint: The suspension should stir freely without clumping.

  • Coupling: Add 4,5-dimethoxy-2-nitrophenethyl bromide (11.6 g, 40 mmol) in one portion. Heat the reaction to 60 °C.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1) after 4 hours. The appearance of a highly non-polar, bright yellow spot ( Rf​≈0.8 ) indicates E2 elimination to nitrostyrene. If this spot dominates, the temperature is too high.

  • Workup: Once complete (approx. 12 hours), cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel chromatography.

References

  • Fomina, N., et al. "Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials." Chemical Reviews, ACS Publications. Available at:[Link]

  • RSC Publishing. "Materials Chemistry B: Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone." Available at:[Link]

  • Google Patents. "CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline (Nitration protocols).

Sources

Optimization

Troubleshooting incomplete photolysis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

Advanced Troubleshooting & Protocol Guide for Application Scientists Welcome to the Technical Support Center for photolabile protecting group (PPG) applications. This guide is specifically engineered for researchers expe...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Protocol Guide for Application Scientists

Welcome to the Technical Support Center for photolabile protecting group (PPG) applications. This guide is specifically engineered for researchers experiencing incomplete uncaging of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one (DMNPE-pyrrolidin-2-one).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the exact physicochemical causality behind your stalled reactions, provide a self-validating experimental protocol, and answer the most critical field-encountered FAQs.

PART 1: The Mechanistic Causality of Incomplete Photolysis

To troubleshoot incomplete photolysis, we must first understand the specific kinetic bottlenecks of your molecule. DMNPE is a highly efficient chromophore, but your payload—pyrrolidin-2-one—is a lactam. This specific combination introduces two major hurdles:

The Hemiaminal Bottleneck

Unlike caged phosphates or carboxylates that cleave rapidly, the photolysis of N-substituted o-nitrobenzyl derivatives proceeds through an o-nitroso hemiaminal intermediate[1]. Because the lactam nitrogen is a relatively poor leaving group, the breakdown of this intermediate becomes the rate-limiting step. If the reaction environment lacks the necessary protic assistance to facilitate this cleavage, the intermediate will stall, resulting in low yields of the free pyrrolidin-2-one.

The Inner Filter Effect & Byproduct Shielding

The DMNPE chromophore has a high extinction coefficient in the near-UV range (340–365 nm). As photolysis progresses, it generates a highly absorbing 1-(4,5-dimethoxy-2-nitrosophenyl)ethanone byproduct. At initial cage concentrations exceeding 0.5 mM, this byproduct rapidly accumulates and absorbs the incident photons, preventing light from penetrating the bulk solution. Furthermore, prolonged irradiation can cause this nitrosoketone to polymerize into azobenzene oligomers, creating an impenetrable UV shield that completely halts the reaction[2].

Mechanism A 1. DMNPE-Pyrrolidin-2-one (Caged Lactam) B 2. Excited Triplet State (n -> π*) A->B UV 350-365 nm C 3. aci-Nitro Intermediate B->C H-atom transfer D 4. Cyclic Hemiaminal (Rate-Limiting) C->D Cyclization E 5. Pyrrolidin-2-one (Released Payload) D->E Protic Solvent Assistance F 6. Nitrosoketone Byproduct D->F Cleavage G 7. Azobenzene Oligomers (Inner Filter Effect) F->G Secondary Photolysis G->A Blocks UV Light (Stalls Reaction)

Photolysis mechanism of DMNPE-pyrrolidin-2-one highlighting the inner filter effect.

PART 2: Quantitative Parameters & Self-Validating Protocol

Table 1: Critical Photolysis Parameters
ParameterSuboptimal ConditionOptimal ConditionMechanistic Rationale
Concentration > 1.0 mM0.1 – 0.5 mMPrevents the inner filter effect caused by nitrosoketone accumulation.
Wavelength 254 nm (UV-C)350 – 365 nm (UV-A)365 nm selectively excites the n → π* transition without triggering byproduct polymerization[2][3].
Solvent 100% Dry Aprotic (e.g., MeCN)Aqueous Buffer or 5-10% ProticProtic assistance is required to accelerate the cleavage of the hemiaminal intermediate[1].
Path Length > 10 mm (Standard Flask)1 – 2 mm (Capillary)Minimizes optical density, ensuring uniform photon flux throughout the sample volume.
Self-Validating Analytical Photolysis Protocol

This workflow is designed not just to execute the reaction, but to diagnostically isolate the cause of incomplete photolysis through internal validation logic.

Step 1: Matrix Preparation Prepare a 0.2 mM solution of DMNPE-pyrrolidin-2-one in a solvent mixture containing at least 5% water or methanol (e.g., MeCN:H₂O 95:5). Causality: Maintaining a concentration below 0.5 mM avoids the inner filter effect, while the protic co-solvent ensures the hemiaminal intermediate does not stall[1].

Step 2: Internal Standard Addition Spike the solution with 0.1 mM biphenyl (or another UV-active, photostable internal standard). Causality: This allows for absolute quantification during HPLC analysis, differentiating between payload degradation and incomplete uncaging.

Step 3: Irradiation Setup Transfer the solution to a quartz cuvette with a 1 mm path length. Irradiate using a narrow-band 365 nm LED source (e.g., 10-20 mW/cm²). Causality: 365 nm matches the DMNPE absorption maximum while avoiding the secondary photolysis of the nitrosoketone byproduct associated with higher-energy UV[2][3].

Step 4: Kinetic Sampling Extract 10 µL aliquots at 0, 1, 5, 15, and 30 minutes. Quench the aliquots immediately in the dark.

Step 5: Diagnostic HPLC Analysis Analyze the aliquots against the internal standard. Validation Logic:

  • Scenario A: If the caged compound signal plateaus before 100% conversion, you have an inner filter effect or insufficient photon flux.

  • Scenario B: If the caged compound disappears entirely but the pyrrolidin-2-one yield remains low, the hemiaminal intermediate is trapped. Increase the protic solvent concentration.

PART 3: Troubleshooting FAQs

Troubleshooting Start Incomplete Photolysis Q1 Concentration > 0.5 mM? Start->Q1 A1 Inner Filter Effect. Dilute sample or decrease path length (<1 mm). Q1->A1 Yes Q2 Wavelength < 350 nm? Q1->Q2 No A2 Byproduct Polymerization. Switch to 365 nm LED. Q2->A2 Yes Q3 Strictly Aprotic Solvent? Q2->Q3 No A3 Hemiaminal Trapped. Add 5% H2O or MeOH. Q3->A3 Yes End Add Scavenger (e.g., DTT) Q3->End No

Decision tree for troubleshooting incomplete DMNPE-lactam photolysis.

Q: My reaction stalls at 40% conversion, and the solution turns dark yellow/brown. What is happening? A: You are experiencing a severe inner filter effect compounded by byproduct degradation. The nitrosoketone byproduct generated during DMNPE photolysis absorbs strongly in the UV range. If irradiated for too long, it degrades into azobenzene oligomers that turn the solution brown and block all incoming light[2]. Solution: Dilute your sample to <0.5 mM, reduce the optical path length, or switch to a continuous-flow photochemical reactor to remove products from the irradiation zone immediately.

Q: I used a 254 nm UV lamp to "force" the reaction to completion, but my yield decreased. Why? A: DMNPE is designed for near-UV (350-365 nm) uncaging[3]. High-energy 254 nm light does not improve the quantum yield of the primary cleavage. Instead, it aggressively drives the secondary photolysis of the released nitrosoketone, creating a polymeric tar that coats your reaction vessel and destroys your target payload[2]. Always match the light source to the specific n → π* transition of the o-nitrobenzyl group.

Q: Can I perform this photolysis in dry dichloromethane (DCM)? A: It is highly discouraged. The release of a lactam (pyrrolidin-2-one) requires the breakdown of an o-nitroso hemiaminal intermediate[1]. This step relies heavily on proton transfer. In strictly aprotic solvents like dry DCM, this intermediate is exceptionally stable and will trap your payload. Always add a protic co-solvent (e.g., 5% methanol or water) to facilitate the final cleavage step.

References

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. wiley-vch.de.
  • Flash photolysis of caged compounds. utdallas.edu.
  • Caged Compounds | Optopharmacology. tocris.com.
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. chemrxiv.org.
  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. nih.gov.

Sources

Troubleshooting

Technical Support Center: Formulating 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one for Aqueous Assays

Welcome to the Application Support portal. As a Senior Application Scientist, I frequently consult with research teams facing sudden precipitation, inconsistent dose-response curves, or complete loss of compound activity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support portal. As a Senior Application Scientist, I frequently consult with research teams facing sudden precipitation, inconsistent dose-response curves, or complete loss of compound activity when working with highly lipophilic synthetic intermediates.

Formulating 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one for biological assays requires moving beyond basic "trial and error." This guide provides a mechanistic, self-validating approach to overcoming its specific aqueous solubility barriers.

Part 1: Physicochemical Profiling (The "Why")

Before attempting to dissolve this compound, we must analyze its molecular architecture to understand the causality behind its insolubility:

  • Zero Hydrogen Bond Donors: The molecule contains a pyrrolidin-2-one (lactam) ring where the nitrogen is alkylated by the ethyl linker. While it possesses H-bond acceptors (carbonyl, nitro, and methoxy groups), the complete lack of H-bond donors drastically reduces its hydration energy in water, making it highly prone to crystallization[1].

  • No Ionizable Centers: Unlike many pharmaceuticals that contain basic amines or acidic carboxylates, this compound is entirely neutral across the physiological pH spectrum (pH 2–10). The lactam nitrogen is an amide and is non-basic.

  • Photolability: The 4,5-dimethoxy-2-nitrophenyl (DMNP) group is a classic o-nitrobenzyl derivative, widely used as a photolabile "caging" moiety[2]. Exposure to ambient laboratory light causes premature photocleavage, which researchers frequently misdiagnose as "precipitation" or "degradation" due to the sudden appearance of insoluble photoproducts.

Part 2: Troubleshooting FAQs

Q: I tried adjusting the buffer pH to 2.0 and 10.0 to force the compound into solution, but it still floats on top. What am I doing wrong? A: You are attempting a pH-shift strategy on a non-ionizable molecule. pH adjustments only enhance solubility for compounds with a defined pKa (e.g., forming a salt)[1]. Because the lactam nitrogen is non-basic, pH adjustment is fundamentally ineffective and may instead cause base-catalyzed hydrolysis of the lactam ring at extreme pH levels. You must rely on co-solvency or complexation[3].

Q: I made a 100 mM stock in DMSO, but when I dilute it to 100 µM in PBS, the solution immediately turns cloudy. How can I prevent this? A: This is a classic "solvent-shift precipitation" (nucleation) event. When the DMSO diffuses into the bulk aqueous phase faster than the highly lipophilic compound can disperse, local supersaturation occurs, leading to rapid crystal nucleation[3]. To fix this, you must alter the kinetics of mixing: pre-warm the PBS to 37°C, place it on a high-speed vortex, and inject the DMSO stock directly into the center of the vortex to ensure instantaneous dispersion.

Q: My in vivo formulation requires zero DMSO. How do I achieve a 5 mg/mL solution in saline? A: You must use host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic cavity of HP-β-CD perfectly accommodates the DMNP aromatic ring, shielding it from water while the hydroxylated exterior maintains aqueous solubility[4].

Part 3: Visualizing the Solubilization Strategy

SolubilizationWorkflow Start 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl] pyrrolidin-2-one InVitro In Vitro Cell Assays (Max 0.1-1% DMSO) Start->InVitro InVivo In Vivo / Animal Models (Zero/Low Toxicity Req.) Start->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Cyclo HP-β-CD Complexation (10-20% w/v) InVivo->Cyclo Surfactant Formulation with Tween-80 / PEG-400 InVivo->Surfactant Dilution Rapid Dilution in Pre-warmed Buffer DMSO->Dilution

Decision matrix for selecting the appropriate solubilization workflow.

CyclodextrinMechanism Drug Hydrophobic DMNP Core (Insoluble) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent Interaction CD HP-β-CD (Hydrophilic Exterior) CD->Complex Encapsulation

Host-guest inclusion complexation mechanism between the DMNP core and HP-β-CD.

Part 4: Validated Standard Operating Procedures (SOPs)

Protocol A: DMSO Co-Solvency with Kinetic Trapping (For In Vitro Assays)

Self-Validating Principle: This protocol utilizes optical density (OD600) as an internal quality control metric to confirm the absence of sub-visual nano-precipitates prior to applying the compound to cells.

  • Preparation: Weigh the solid compound in an amber glass vial to protect the photolabile DMNP group from ambient light[2].

  • Stock Generation: Add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration. Vortex vigorously until the solution is completely clear.

  • Buffer Conditioning: Pre-warm the target aqueous buffer (e.g., PBS or DMEM) to 37°C.

  • Kinetic Mixing: Place the pre-warmed buffer on a high-speed vortex mixer.

  • Injection: Using a positive displacement pipette, inject the required volume of the DMSO stock directly into the center of the vortex (avoid touching the plastic walls of the tube).

  • Validation Step: Transfer 1 mL of the final solution to a cuvette and measure the absorbance at 600 nm against a blank buffer. An OD600​>0.05 indicates light scattering from nano-precipitates. If this occurs, the final concentration exceeds the thermodynamic solubility limit, and a lower target concentration must be used.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Assays)

Self-Validating Principle: This protocol uses a lyophilization-reconstitution cycle to prove true thermodynamic encapsulation rather than temporary supersaturation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water or sterile saline.

  • Direct Addition: Add the solid compound directly to the cyclodextrin solution. Do not use DMSO as an intermediate solvent, as ternary phase systems can lead to unpredictable precipitation upon injection[4].

  • Energy Input: Place the amber vial in a bath sonicator at 25°C for 60 to 90 minutes to drive the host-guest complexation.

  • Filtration: Pass the milky suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid drug.

  • Validation Step: Lyophilize a 500 µL aliquot of the filtrate overnight. If a uniform white cake forms that instantly reconstitutes into a clear solution upon the addition of 500 µL of water, true thermodynamic complexation has occurred. Quantify the exact encapsulated concentration via HPLC.

Part 5: Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubilization Impact
PropertyValue / CharacteristicImplication for Formulation
Hydrogen Bond Donors 0Extremely low aqueous hydration energy; high propensity for rapid crystallization.
Ionizable Groups None (Amide Nitrogen)pH adjustment (salt formation) is completely ineffective.
Photostability Photolabile (o-nitrobenzyl)Must be handled under amber light to prevent degradation into insoluble photoproducts.
Table 2: Co-Solvent Tolerability Limits for Biological Assays
Solvent / ExcipientMax Recommended (In Vitro)Max Recommended (In Vivo)Primary Solubilization Mechanism
DMSO 0.1% - 0.5%< 5%Reduces the dielectric constant of the bulk aqueous phase.
HP-β-CD 1% - 5%Up to 20% (w/v)Host-guest encapsulation of the hydrophobic DMNP ring.
Tween-80 0.01% - 0.1%< 2%Micellar solubilization and reduction of interfacial tension.

Part 6: References

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores Source: Auctores Online URL:

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research (IJPBR) URL:

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:

  • Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials | Chemical Reviews Source: American Chemical Society (ACS) URL:

Sources

Optimization

Technical Support Center: Optimizing UV &amp; NIR Wavelengths for DMNPE-Pyrrolidin-2-one Uncaging

Welcome to the advanced technical support and troubleshooting guide for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one . As a caged γ-lactam (structurally related to cyclic GABA analogs), this compound relies o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting guide for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one . As a caged γ-lactam (structurally related to cyclic GABA analogs), this compound relies on the 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) photolabile protecting group.

This guide is designed for researchers and drug development professionals who require precise spatiotemporal control over lactam/GABAergic signaling. Below, we dissect the photophysics of DMNPE, provide solutions to common experimental bottlenecks, and outline self-validating protocols to ensure your uncaging assays are both robust and reproducible.

The Causality of Wavelength Selection

Successful uncaging is not merely about shining light on a sample; it requires matching the photophysical properties of the caging group to the optical window of your biological preparation.

The DMNPE group was engineered specifically to overcome the limitations of early-generation photocages:

  • The 1-Photon (UV) Shift: The addition of two electron-donating methoxy groups to the standard ortho-nitrobenzyl core red-shifts the absorption maximum from ~260 nm to approximately 350 nm[1]. This is a critical design choice: it moves the required excitation energy out of the highly phototoxic deep-UV range and into the near-UV window, while maintaining a robust extinction coefficient of ~5,120 M⁻¹ cm⁻¹ at 350 nm[2].

  • The 2-Photon (NIR) Advantage: The electron-rich nature of the dimethoxy chromophore significantly enhances its two-photon (2P) cross-section. This allows for highly focal, three-dimensionally confined (<1 fL) uncaging using near-infrared (NIR) femtosecond lasers tuned to 720–740 nm[3].

Workflow A DMNPE-Pyrrolidin-2-one B 1-Photon (340-360 nm) A->B C 2-Photon (720-740 nm) A->C D Broad Excitation High Scattering B->D E Focal Excitation (<1 fL) Deep Penetration C->E F Photocleavage (QY ~0.09) D->F E->F G Pyrrolidin-2-one Released F->G

Figure 1: Photolysis workflow and wavelength optimization for DMNPE-caged compounds.

Frequently Asked Questions (FAQs)

Q: What is the optimal wavelength for 1-photon vs. 2-photon uncaging of DMNPE-pyrrolidin-2-one? A: For 1-photon (1P) uncaging, the optimal wavelength is 350–365 nm . The DMNPE chromophore absorbs near-UV light highly efficiently in this range[4]. For 2-photon (2P) uncaging, tune your Ti:Sapphire laser to 720–740 nm . The 2P cross-section drops significantly at wavelengths >800 nm, rendering the compound virtually photostable at 900 nm[3].

Q: Why am I observing a broad "mist" of uncaged molecules rather than a focal release at the target cell? A: This is a fundamental limitation of 1P UV uncaging. Because 1P absorption is linear, photolysis occurs along the entire z-axis of the light path, creating a column of uncaged molecules[1]. To achieve strict 3D spatial confinement (e.g., targeting a single dendritic spine), you must switch to 2P excitation (720 nm), where the non-linear absorption restricts photolysis strictly to the focal volume[3].

Q: My acute brain slices are showing signs of phototoxicity during UV uncaging. How can I mitigate this? A: Deep UV light causes severe cellular damage. First, ensure your optical filters strictly pass wavelengths >340 nm. Second, check your bath concentration. If the concentration of the cage is too high (e.g., >2 mM), the optical density causes an "inner filter effect," requiring you to use dangerously high laser power to penetrate the tissue[1]. Keep bath concentrations below 1 mM, or apply the caged compound locally via a glass pipette to conserve material and reduce toxic by-product buildup[5].

Troubleshooting Guide: Low Uncaging Efficiency

If you are observing a weak or absent biological response (e.g., no change in patch-clamp currents or calcium transients), follow this logic tree and the subsequent diagnostic steps.

Troubleshooting T1 Issue: Weak Response T2 Check Excitation Wavelength T1->T2 T3 1-Photon (UV) T2->T3 T4 2-Photon (NIR) T2->T4 T5 Tune to 350-365 nm Check Inner Filter Effect T3->T5 T6 Tune to 720-740 nm Check Pulse Width T4->T6 T7 Check Laser Power T5->T7 T6->T7 T8 Increase Power Safely T7->T8

Figure 2: Troubleshooting logic tree for resolving low uncaging efficiency.

Diagnostic Checklist
  • Verify Wavelength & Optics: A shift of just 20 nm away from the 350 nm peak can drastically reduce the quantum yield. Ensure your objective lenses are UV-transmitting (fluorite or quartz). Standard glass objectives absorb heavily below 380 nm.

  • Check 2P Pulse Width: 2P uncaging requires ultra-fast (<100 fs) pulses. If your laser pulses are broadening due to group velocity dispersion (GVD) through the microscope optics, the peak photon flux will drop, halting non-linear absorption. Adjust your pre-chirp/dispersion compensation.

  • Assess Spontaneous Hydrolysis: DMNPE compounds are generally stable, but prolonged exposure to ambient room light can cause premature photolysis[5]. Always handle the compound under red or yellow safe-light conditions.

Quantitative Data: Photophysical Comparisons

To contextualize the performance of DMNPE-pyrrolidin-2-one, compare its photophysical properties against other common caging groups. While DMNPE has a slightly lower quantum yield than NPE, its superior extinction coefficient at 350 nm and its viability for 2P uncaging make it highly versatile[2][4].

Table 1: Photophysical Properties of Common Caging Groups

Caging Group1P Abs Max (nm)Extinction Coefficient (M⁻¹ cm⁻¹)Quantum Yield (Φ)2P Cross-Section (GM)Optimal 2P Wavelength (nm)
CNB ~260~5000.15 - 0.40< 0.01N/A
NPE ~260~5000.65< 0.01N/A
DMNPE ~350~5,1200.08 - 0.09~0.06 - 0.10720 - 740
MNI ~350~4,3000.085~0.06720 - 730

Data synthesized from established photochemical characterizations of nitroaromatic cages[2][3][4].

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not proceed to complex in vivo or slice experiments without first validating the photolysis efficiency in vitro.

Protocol 1: In Vitro Calibration of 1-Photon UV Uncaging Efficiency

This protocol establishes the baseline cleavage rate of your specific batch of DMNPE-pyrrolidin-2-one.

  • Preparation: Prepare a 100 µM solution of DMNPE-pyrrolidin-2-one in standard ACSF or HEPES buffer (pH 7.4). Perform all steps under yellow safe-light.

  • Irradiation: Place the solution in a quartz cuvette (1 cm path length). Irradiate with a 355 nm UV LED or laser at a known, measured power density (e.g., 10 mW/cm²) for defined time intervals (0, 1, 5, 10, and 30 seconds).

  • Validation (Self-Correction Step): Immediately analyze the aliquots using HPLC (C18 column). Monitor the decay of the caged precursor peak at 350 nm and the appearance of the free pyrrolidin-2-one and nitrosoketone byproduct peaks.

  • Calculation: If the precursor peak does not decay by at least 50% within the first 10 seconds, your UV source is either misaligned, off-peak, or lacking sufficient power. Recalibrate the light source before moving to biological tissue.

Protocol 2: 2-Photon Spatiotemporal Uncaging in Acute Tissue Slices

This protocol outlines the precise delivery of 2P NIR light for focal receptor activation.

  • Delivery: Perfuse the tissue slice with ACSF containing 0.5 - 1.0 mM DMNPE-pyrrolidin-2-one. Pro-Tip: Use local puffing via a glass patch pipette positioned ~20 µm from the target site to conserve the compound and minimize background optical density[5].

  • Laser Tuning: Tune the mode-locked Ti:Sapphire laser to 720 nm[3]. Ensure the pulse width is optimized (<100 fs) at the focal plane by adjusting the GVD compensation.

  • Targeting: Focus the laser on the target region using a high-NA water-immersion objective (e.g., 60x, 1.0 NA or higher). High NA is mandatory for tight 3D focal confinement.

  • Uncaging Pulse: Apply a 0.5 - 2.0 ms laser pulse at 10 - 30 mW (power measured at the objective back aperture).

  • Validation: Record the biological response (e.g., patch-clamp electrophysiology) synchronized to the laser pulse. If no response is detected, increase the pulse duration to 5 ms before increasing laser power, as exceeding 40 mW at 720 nm can induce thermal damage to the tissue.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. URL: [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. URL: [Link]

  • Ellis-Davies, G. C. R. (2006). Tuning caged calcium: Photolabile analogues of EGTA with improved optical and chelation properties. Cell Calcium. URL: [Link]

  • Sarkisov, D. V., & Wang, S. S.-H. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Neuromethods. URL: [Link]

Sources

Troubleshooting

Preventing thermal degradation of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one. Here, we address common challenges rel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one. Here, we address common challenges related to the thermal degradation and storage of this compound, offering troubleshooting advice and preventative strategies based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one during storage?

A1: The key factors contributing to the degradation of this compound are exposure to elevated temperatures, light, and humidity. The molecule possesses two main structural motifs susceptible to degradation: the nitroaromatic ring and the γ-lactam (pyrrolidin-2-one) ring.

  • Thermal Stress: Elevated temperatures can accelerate the decomposition of the nitroaromatic group.[1][2][3] Nitroaromatic compounds can undergo complex thermal decomposition reactions, which may be autocatalytic in some cases.[3]

  • Photodegradation: The nitroaromatic ring makes the compound susceptible to degradation upon exposure to light, particularly UV and high-energy visible light.[4][5][6] This can lead to the formation of impurities and a loss of potency.[4]

  • Hydrolysis: The γ-lactam ring is an amide within a five-membered ring and can be susceptible to hydrolysis, especially in the presence of moisture and under acidic or basic conditions.[7][8] This would result in the opening of the pyrrolidin-2-one ring.

Q2: What are the optimal storage conditions for ensuring the long-term stability of this compound?

A2: To minimize degradation, 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one should be stored in a cool, dark, and dry environment. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of thermally induced decomposition reactions.[9]
Light Protect from lightStore in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.[4][5][6]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displaces oxygen and moisture, minimizing oxidative degradation and hydrolysis.
Container Tightly sealed, inert material (e.g., glass)Prevents exposure to atmospheric moisture and potential interactions with container materials.[10]

Q3: I've observed a change in the color of my sample from a pale yellow to a darker yellow or brownish hue. What could be the cause?

A3: A color change is a common indicator of degradation. This is often associated with the decomposition of the nitroaromatic moiety, which can lead to the formation of colored byproducts. It is crucial to re-analyze the purity of the sample using appropriate analytical techniques (see Troubleshooting Guide) before further use.

Troubleshooting Guide: Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems encountered during the handling and storage of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one.

Issue 1: Loss of Purity Detected by HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram.

  • A decrease in the area of the main peak corresponding to the active compound.

Potential Causes & Solutions:

  • Thermal Decomposition: The sample may have been exposed to high temperatures during shipping, storage, or handling.

    • Verification: Review the temperature logs for storage and shipping. If unavailable, perform a forced degradation study by heating a small aliquot of a reference standard to observe the degradation profile.

    • Solution: Ensure the compound is consistently stored at 2-8 °C. If thermal degradation is confirmed, the affected batch should be discarded.

  • Photodegradation: The sample may have been exposed to light.

    • Verification: Compare the purity of a sample that has been protected from light with one that has been exposed to ambient light for a period.

    • Solution: Always handle the compound in a well-shaded area and store it in light-protecting containers.[4][6] For solutions, use amber glassware.

  • Hydrolysis of the Lactam Ring: The sample may have been exposed to moisture.

    • Verification: Analyze the sample using LC-MS to identify potential hydrolysis products (characterized by an increase in mass corresponding to the addition of a water molecule).

    • Solution: Store the solid compound in a desiccator. For solutions, use anhydrous solvents and store under an inert atmosphere.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when a loss of purity is detected.

Caption: Troubleshooting workflow for purity loss.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one. Method optimization may be required based on the specific HPLC system and column used.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one sample

  • Reference standard of known purity

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the sample and the reference standard.

    • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study

This protocol can be used to intentionally degrade the compound under controlled conditions to understand its degradation pathways.

Procedure:

  • Acidic Degradation: Dissolve the compound in a 0.1 M HCl solution and incubate at 60 °C for 24 hours.

  • Basic Degradation: Dissolve the compound in a 0.1 M NaOH solution and incubate at 60 °C for 24 hours.[11]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze the samples from each condition using the HPLC method described above to identify and quantify the degradation products.

Potential Degradation Pathways

The primary degradation pathways for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one are illustrated below.

DegradationPathways Compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one HydrolysisProduct Ring-Opened Product (Carboxylic Acid and Amine) Compound->HydrolysisProduct  H₂O / H⁺ or OH⁻ PhotoProduct Various Photodegradation Products Compound->PhotoProduct  Light (hν) ThermalProduct Complex Mixture of Decomposition Products Compound->ThermalProduct  Heat (Δ)

Caption: Potential degradation pathways.

By understanding the inherent instabilities of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one and implementing the recommended storage and handling procedures, researchers can ensure the integrity and reliability of their experimental results.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • A3P. (2026, March 6). Packaging - How to store highly sensitive drugs? Functional coatings. [Link]

  • Schoevaart, R., & Kieboom, T. (2024, October 16). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • Syeda, T. M., Al-Shaidi, M. R., Basri, I., Merzouk, M., & Aldabbagh, F. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1787. [Link]

  • von Gunten, U., et al. (2026, January 2). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactamases: A Focus on Current Challenges. Clinical Microbiology Reviews, 23(1), 140-180. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Balog, M., et al. (2025, April 24). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 30(9), 1968. [Link]

  • Syeda, T. M., et al. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. ResearchGate. [Link]

  • Spain, J. C. (Ed.). (2012). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Zhevnenko, A., et al. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2018, March 16). Chemical substance: 1-ethylpyrrolidin-2-one. [Link]

  • Sikka, H. C., & Olson, C. T. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. [Link]

  • Li, Y., et al. (2024, December 6). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society. [Link]

  • Chepuri, V. R., et al. (2019). Awareness on storage of drugs that should be protected from light among nursing professionals in a tertiary care teaching hospital. International Journal of Advances in Medicine, 6(2), 446. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • Wan, P., & Modro, T. A. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 57(13), 1594-1600. [Link]

  • Pharmaffiliates. (n.d.). 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone. [Link]

  • Al-Hossaini, A. M., et al. (2024). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2024(1), 1-10. [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]

  • Sodupe, M., et al. (2003). Zn2+ catalysed hydrolysis of β-lactams: experimental and theoretical studies on the influence of the β-lactam structure. New Journal of Chemistry, 27(4), 750-756. [Link]

  • NIST. (n.d.). Ethanone, 1-(4-methoxyphenyl)-, (2,4-dinitrophenyl)hydrazone. [Link]

  • EURL-SRM. (n.d.). Pesticides which require special treatment during processing / homogenization and extraction. [Link]

  • Smith, K. M., & L'Heureux, D. (2014). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 49(2), 154-165. [Link]

  • Le, T. T. T., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(8), 999. [Link]

Sources

Optimization

Purification techniques for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one reaction mixtures

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals working with 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals working with 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one . Because this compound features both a highly polar γ -lactam ring and a photolabile 4,5-dimethoxy-2-nitrophenyl (nitroveratryl) moiety, its isolation presents unique physicochemical challenges.

Below, you will find field-proven troubleshooting FAQs, quantitative reference data, and self-validating purification protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During the concentration of my crude reaction mixture, the solution rapidly turns from pale yellow to dark brown/black. What is causing this degradation? The Causality: The 4,5-dimethoxy-2-nitrophenyl group is structurally analogous to the o-nitrobenzyl (oNB) photoremovable protecting group. When exposed to ambient laboratory lighting (specifically UV and blue wavelengths), the ground state of the molecule is excited. This triggers an intramolecular hydrogen abstraction by the nitro group, forming a highly reactive aci-nitro intermediate[1]. This intermediate rapidly decomposes into dark, polymeric nitroso-benzaldehyde byproducts. The Solution: All post-reaction handling, particularly rotary evaporation where surface area is maximized, must be performed in amber glassware or flasks wrapped in aluminum foil. Maintain water bath temperatures strictly below 40 °C to prevent thermal acceleration of the photo-induced decay[2].

Q2: My crude 1 H NMR shows a massive broad peak around 2.0–2.4 ppm, indicating unreacted pyrrolidin-2-one. Flash chromatography is failing to separate it. How can I remove it? The Causality: Pyrrolidin-2-one ( γ -butyrolactam) is a small, highly polar molecule that acts as a strong hydrogen-bond acceptor and is completely miscible with water. The target compound, however, is significantly more lipophilic due to the bulky dimethoxynitrophenyl ring. On normal-phase silica, the lactam streaks severely and co-elutes with the target. The Solution: Exploit the massive differential in aqueous solubility. Before attempting chromatography, perform a rigorous Liquid-Liquid Extraction (LLE) using water or 5% aqueous LiCl. The unreacted lactam will partition entirely into the aqueous phase, leaving the lipophilic target in the organic phase.

Q3: The product oils out instead of crystallizing after chromatography. How can I induce crystallization? The Causality: "Oiling out" occurs when trace amounts of polar chromatography solvents (like Ethyl Acetate or Dichloromethane) remain trapped in the product matrix, depressing the melting point and preventing crystal lattice formation. The Solution: Dissolve the oily residue in a small volume of Hexanes and evaporate to dryness under high vacuum. Repeat this co-evaporation twice to azeotropically remove residual polar solvents before attempting the formal recrystallization protocol.

Part 2: Quantitative Data & Physicochemical Profiling

To ensure reproducibility, compare your analytical results against the standardized metrics in the tables below.

Table 1: Chromatographic & Physicochemical Profile

PropertyValue / Observation
Molecular Weight 294.30 g/mol
Physical State Pale yellow to bright yellow needle-like solid
TLC Rf​ (100% EtOAc) 0.45 (UV active at 254 nm and 365 nm)
TLC Rf​ (DCM:MeOH 95:5) 0.55
Solubility Profile Soluble: DCM, EtOAc, DMSO. Insoluble: Hexanes, Water.
UV Absorbance Max ~345 nm (Strong absorption due to nitroveratryl group)

Table 2: Optimized Solvent Gradient for Flash Chromatography

Column Volume (CV)% EtOAc in HexanesPurposeExpected Elution
0 - 2 30%Isocratic washNon-polar impurities, unreacted alkyl halides
2 - 5 50%Gradient rampMinor photodegradation byproducts
5 - 8 70%Target elution1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
8 - 10 100%Column flushResidual polar impurities, traces of lactam

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Liquid-Liquid Extraction (Lactam Removal)
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) using 20 mL of solvent per gram of crude material.

  • Aqueous Partitioning: Transfer to a separatory funnel and add an equal volume of deionized water. Shake vigorously, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the lower organic (DCM) layer. Retain the upper aqueous layer (contains unreacted pyrrolidin-2-one).

  • Iterative Washing: Repeat the aqueous wash two additional times.

    • Self-Validation Step: Spot the final aqueous wash on a TLC plate and stain with KMnO 4​ . The absence of a yellow-brown spot confirms the complete removal of pyrrolidin-2-one.

  • Drying: Wash the organic layer once with saturated brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure in amber glassware.

Protocol B: Flash Column Chromatography
  • Column Preparation: Pack a silica gel column using a slurry method in 30% EtOAc/Hexanes. Use 35 g of silica per gram of crude material.

  • Loading: Dry-load the crude mixture onto a minimal amount of silica gel to ensure a narrow loading band.

  • Elution: Run the gradient detailed in Table 2 . The target compound will elute as a distinct, bright yellow band during the 70% EtOAc phase.

  • Fraction Analysis:

    • Self-Validation Step: Co-spot the purified fractions against the crude mixture on TLC. A single spot at Rf​ 0.45 (100% EtOAc) under 254 nm UV confirms fraction purity prior to pooling.

  • Concentration: Pool pure fractions and concentrate at 35 °C in the dark.

Protocol C: Recrystallization
  • Dissolution: Place the purified solid in a round-bottom flask. Add minimal hot Ethyl Acetate (approx. 2-3 mL/g) until the solid completely dissolves.

  • Anti-Solvent Addition: Slowly add Hexanes dropwise while maintaining gentle heating until the solution reaches the cloud point.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution, then remove from heat.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 1 hour.

  • Isolation: Filter the pale yellow crystals via a Büchner funnel, wash with ice-cold Hexanes, and dry under high vacuum.

    • Self-Validation Step: Obtain a melting point of the dried crystals. A sharp melting point range (< 2 °C variance) confirms the absence of amorphous impurities.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Pyrrolidin-2-one + Byproducts) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE AqWaste Aqueous Waste (Unreacted Pyrrolidin-2-one) LLE->AqWaste Aqueous OrgPhase Organic Phase (Enriched Target) LLE->OrgPhase Organic Flash Flash Chromatography (EtOAc/Hexanes Gradient) OrgPhase->Flash ImpWaste Mixed Fractions (Impurities) Flash->ImpWaste Side bands PureFrac Pure Fractions (>95% Target) Flash->PureFrac Main band Cryst Recrystallization (EtOAc/Hexanes) PureFrac->Cryst Final Purified 1-[2-(4,5-Dimethoxy- 2-nitrophenyl)ethyl]pyrrolidin-2-one (>99% Purity) Cryst->Final

Fig 1. Optimized purification workflow for isolating the target pyrrolidin-2-one derivative.

References

  • Title: Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials | Source: Chemical Reviews (ACS Publications) | URL: 1[1]

  • Title: Synthesis and Evaluation of “Ama-Flash”, a Photocaged Amatoxin Prodrug for Light-Activated RNA Pol II Inhibition and Cell Death | Source: RSC Advances (The Royal Society of Chemistry) | URL: 2[2]

Sources

Reference Data & Comparative Studies

Validation

1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one vs o-nitrobenzyl protecting groups

An objective, data-driven comparison of photolabile protecting groups (PPGs) requires moving beyond basic structural differences to understand their kinetic behavior, byproduct reactivity, and optical properties in compl...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of photolabile protecting groups (PPGs) requires moving beyond basic structural differences to understand their kinetic behavior, byproduct reactivity, and optical properties in complex environments. This guide provides a comprehensive technical analysis comparing the advanced 4,5-dimethoxy-2-nitrophenethyl (DMNPE) scaffold—exemplified by the model compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one —against traditional o-nitrobenzyl (oNB) protecting groups.

As spatiotemporal control becomes increasingly critical in neurobiology, targeted drug delivery, and solid-phase peptide synthesis, selecting the correct PPG dictates the success or failure of an assay. Here, we dissect the mechanistic divergence between these two systems and provide a self-validating experimental framework for evaluating their performance.

Mechanistic Divergence: The "Why" Behind the Chemistry

The fundamental difference between the oNB and DMNPE scaffolds lies in their photodeprotection pathways and the resulting byproducts. While both rely on the photoexcitation of a nitroaromatic system, their degradation trajectories diverge significantly[1].

The Traditional o-Nitrobenzyl (oNB) Pathway Upon UV irradiation (typically 350–365 nm), the oNB group undergoes a Norrish Type II-like intramolecular hydrogen abstraction from the benzylic position, forming a transient aci-nitro intermediate. This intermediate rearranges to release the protected substrate alongside o-nitrosobenzaldehyde [1]. The Causality of Failure: o-Nitrosobenzaldehyde is a highly electrophilic species. In biological assays or peptide synthesis, it readily reacts with primary amines to form imines, leading to irreversible off-target adducts[2]. Furthermore, this byproduct possesses a strong absorption band near 350 nm, acting as an "internal filter" that competitively absorbs incident light, severely attenuating the quantum yield as the reaction progresses[3].

The DMNPE Pathway (e.g., 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one) The DMNPE group extends the aliphatic linker by one carbon (a phenethyl vs. benzyl linkage). Photoexcitation leads to hydrogen abstraction from the benzylic position, but the subsequent collapse of the aci-nitro intermediate proceeds via a β -elimination [4]. This releases the free pyrrolidin-2-one (a γ -lactam model) and 4,5-dimethoxy-2-nitrostyrene . The Causality of Success: Nitrostyrenes are significantly less reactive toward biological nucleophiles compared to nitrosobenzaldehydes. Additionally, the dimethoxy auxochromes red-shift the absorption profile of the starting material, minimizing spectral overlap with the nitrostyrene byproduct and bypassing the internal filter effect[4].

Mechanisms cluster_oNB o-Nitrobenzyl (oNB) Pathway cluster_DMNPE DMNPE Pathway (e.g., Caged Pyrrolidin-2-one) A1 oNB-Protected Substrate B1 aci-Nitro Intermediate A1->B1 hν (365 nm) C1 o-Nitrosobenzaldehyde (Highly Reactive) B1->C1 Rearrangement D1 Free Substrate B1->D1 Cleavage A2 DMNPE-Pyrrolidin-2-one B2 aci-Nitro Intermediate A2->B2 hν (365 nm) C2 Dimethoxynitrostyrene (Inert Byproduct) B2->C2 β-Elimination D2 Free Pyrrolidin-2-one B2->D2 Cleavage

Fig 1. Photodeprotection mechanisms of oNB vs. DMNPE highlighting byproduct divergence.

Quantitative Performance Comparison

When evaluating these groups for caging lactams or amides, quantitative metrics dictate the selection. The table below synthesizes the performance data of standard oNB against the DMNPE scaffold.

ParameterTraditional o-Nitrobenzyl (oNB)DMNPE (e.g., Caged Pyrrolidin-2-one)
Photocleavage Mechanism Norrish Type II-like rearrangement β -elimination
Primary Photoproduct o-Nitrosobenzaldehyde4,5-Dimethoxy-2-nitrostyrene
Byproduct Reactivity High (Forms imines with amines)Low (Relatively inert to nucleophiles)
Internal Filter Effect Severe (Plateaus reaction kinetics)Minimal (Reduced spectral overlap)
Two-Photon Cross-Section Low (< 0.1 GM at 720 nm)Moderate (~0.5 - 1.0 GM at 720 nm)
Typical Quantum Yield ( Φ ) 0.10 - 0.60 (Highly variable)0.05 - 0.15 (Consistent)

Note: While the absolute quantum yield ( Φ ) of DMNPE may appear lower in some solvent systems, its higher molar absorptivity ( ϵ ) at 365 nm often results in a superior action cross-section ( ϵ×Φ ), translating to faster practical deprotection times in the lab.

Experimental Workflow: Self-Validating Photodeprotection Assay

To objectively compare 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one against an oNB-caged equivalent, you must utilize a self-validating kinetic assay. This protocol ensures that variations in light intensity or solvent evaporation do not artificially skew the kinetic data.

Methodological Causality
  • Solvent System: We utilize a PBS (pH 7.4) / Acetonitrile (80:20 v/v) mixture. Pure aqueous systems often fail to solubilize caged lipophilic lactams, while pure organic solvents do not accurately model the proton-transfer dynamics required for aci-nitro collapse in biological environments.

  • Internal Standard: Biphenyl is added to the matrix. If solvent evaporation occurs during irradiation, the internal standard concentration increases proportionally, allowing for mathematical normalization of the HPLC peaks.

  • Actinometry: Relying on the manufacturer's stated LED wattage is a critical error. Photon flux degrades over time. Potassium ferrioxalate actinometry provides an absolute photon count, making the calculated quantum yield universally reproducible.

Protocol S1 Sample Prep 100 µM in PBS/MeCN + Internal Std S3 Irradiation 365 nm LED Source S1->S3 S2 Actinometry Photon Flux Calibration S2->S3 Calibrates S4 HPLC-UV Analysis Mass Balance Check S3->S4 Aliquots at t_n S5 Kinetic Modeling Extract t½ & Φ S4->S5

Fig 2. Standardized experimental workflow for quantifying absolute photodeprotection kinetics.

Step-by-Step Protocol

Step 1: Actinometric Calibration

  • Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄.

  • Irradiate 3.0 mL of the actinometer solution in a quartz cuvette at 365 nm for exactly 60 seconds.

  • Add 0.5 mL of a 0.1% 1,10-phenanthroline solution and 1.0 mL of sodium acetate buffer. Measure absorbance at 510 nm to calculate the absolute photon flux ( I0​ ).

Step 2: Sample Preparation

  • Prepare a 100 μ M solution of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one in PBS (pH 7.4) / MeCN (80:20).

  • Spike the solution with 50 μ M biphenyl as an internal standard.

Step 3: Controlled Irradiation

  • Transfer 3.0 mL of the sample to a quartz cuvette equipped with a magnetic micro-stirbar (stirring prevents localized depletion of the substrate at the cuvette face).

  • Irradiate at 365 nm. Withdraw 50 μ L aliquots at t=0,1,2,5,10,20, and 30 minutes. Keep aliquots in the dark until analysis.

Step 4: HPLC-UV Analysis & Mass Balance

  • Inject aliquots into a Reverse-Phase HPLC system (C18 column, H₂O/MeCN gradient, UV detection at 254 nm and 365 nm).

  • Self-Validation Check: Calculate the mass balance. The molar sum of the remaining caged pyrrolidin-2-one and the released free pyrrolidin-2-one must equal 100±5% . A drop in mass balance indicates that the released lactam is reacting with the photobyproduct (a common failure mode with oNB, but rare with DMNPE).

Step 5: Kinetic Extraction

  • Normalize the peak areas against the biphenyl internal standard.

  • Plot ln([C]t​/[C]0​) versus time to extract the first-order rate constant ( k ). Calculate the quantum yield ( Φ ) using the calibrated photon flux ( I0​ ).

Conclusion

For advanced applications—particularly those involving sensitive amines, amides, or lactams—the DMNPE scaffold (as seen in 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one) offers a distinct chemical advantage over traditional oNB groups. By shifting the degradation mechanism from a rearrangement to a β -elimination, researchers can bypass the toxicity and internal filter effects of o-nitrosobenzaldehyde, ensuring cleaner release kinetics and higher fidelity in biological assays.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

In the rigorous landscape of pharmaceutical development, the assurance of purity for a new chemical entity (NCE) is not merely a procedural checkpoint; it is the fundamental pillar upon which drug safety and efficacy are...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development, the assurance of purity for a new chemical entity (NCE) is not merely a procedural checkpoint; it is the fundamental pillar upon which drug safety and efficacy are built. For a novel molecule such as 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one, establishing a robust, reliable, and validated analytical method is of paramount importance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation strategies, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices. Our objective is to provide a self-validating framework for fellow researchers, scientists, and drug development professionals, grounded in authoritative regulatory standards.

The Analytical Target: Deconstructing the Molecule

The structure of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one dictates our analytical approach. It possesses a strongly UV-absorbing nitroaromatic chromophore, making UV detection a logical choice. The pyrrolidinone ring, a lactam, and the dimethoxy groups contribute to the molecule's overall polarity. A successful HPLC method must be able to separate this target analyte from potential process-related impurities (e.g., starting materials, intermediates) and any degradation products that may form under stress conditions.

The Regulatory Bedrock: ICH Q2(R1) and a Science-Based Approach

Any discussion of method validation must be anchored to the globally harmonized standards set forth by the International Council for Harmonisation (ICH). The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides the definitive framework for the validation characteristics required for an analytical procedure.[1][2][3] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2] This guide will adhere to these principles, focusing on a purity test, which requires a comprehensive evaluation of the method's performance.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2(R1)) Dev Analytical Procedure Development (ICH Q14) Spec Specificity (Forced Degradation) Dev->Spec Defines 'Fit for Purpose' Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob

Figure 1: The logical workflow for HPLC method validation, progressing from development to the core performance characteristics required by ICH guidelines.

A Comparative Approach to Method Development

The success of validation hinges on a well-developed method. A common pitfall is attempting to validate a suboptimal method. Here, we compare two reversed-phase HPLC (RP-HPLC) starting points to illustrate how initial choices can impact the final outcome.

Table 1: Comparative HPLC Method Development Strategies

ParameterStrategy A: Conventional C18Strategy B: Phenyl-Hexyl AlternativeScientific Rationale for Comparison
Stationary Phase Octadecylsilane (C18), e.g., 4.6 x 150 mm, 5 µmPhenyl-Hexyl, e.g., 4.6 x 150 mm, 5 µmC18 provides general hydrophobic retention. The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the analyte's aromatic ring, which can be crucial for resolving structurally similar impurities.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Methanol and Phosphate Buffer (pH 3.0)Acetonitrile often provides better peak shape and lower backpressure. Methanol offers different selectivity. Using different pH modifiers (acid vs. buffer) can significantly alter the retention and peak shape of ionizable impurities.
Elution Mode GradientIsocraticA gradient is typically superior for purity methods, ensuring elution of late-running impurities and providing sharper peaks. An isocratic method is simpler but may fail to resolve all components effectively.
Detection UV-Vis Diode Array Detector (DAD) at 254 nmUV-Vis Diode Array Detector (DAD) at analyte λmaxA DAD is non-negotiable for purity methods. It allows for peak purity assessment and confirmation of the optimal detection wavelength (λmax), enhancing sensitivity and specificity.

Expert Insight: While a C18 column is a workhorse, for nitroaromatic compounds, a Phenyl-Hexyl column (Strategy B) often provides superior resolution of critical pairs due to the specific electronic interactions. The initial development phase should screen both columns to empirically determine the best fit for this particular analyte and its impurity profile.

The Validation Protocol: A Step-by-Step Experimental Guide

The following protocols are designed to be a self-validating system, where the results of each test build confidence in the method's overall performance.

Specificity (and Forced Degradation)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[1][4] For a purity method, this is proven using forced degradation studies, which intentionally stress the analyte to generate potential degradation products.[5][6][7] A method that can separate the intact analyte from these degradants is termed "stability-indicating."

Experimental Protocol:

  • Prepare solutions of the analyte in a suitable solvent (e.g., mobile phase diluent).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the unstressed sample, a blank, and all stressed samples by HPLC.

  • Use a DAD to evaluate peak purity for the main analyte peak in all chromatograms.

Acceptance Criteria:

  • The method must demonstrate resolution between the analyte peak and all degradation product peaks.

  • The analyte peak should show no co-elution from degradants (peak purity angle < peak purity threshold).

  • Target degradation is typically 5-20% to ensure significant stress without complete destruction of the analyte.[6]

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector's signal. This is essential for accurate quantification of impurities. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[2]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning from the Limit of Quantitation (LOQ) to 150% of the target analyte concentration.

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

Table 2: Acceptance Criteria for Linearity

ParameterAcceptance LimitJustification
Correlation Coefficient (r²) ≥ 0.999Indicates a strong linear fit of the data points.
Y-intercept Close to zeroShows the absence of significant systematic error or bias.
Residual Plot Random scatter around zeroConfirms that a linear model is appropriate for the data.
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value.[4] It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix (spiking).

Experimental Protocol:

  • Prepare samples (e.g., a placebo or a solution of known impurities) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare a minimum of three replicates at each level (for a total of 9 determinations).[2]

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst ruggedness).[1]

G cluster_Repeatability Repeatability Conditions cluster_Intermediate Intermediate Precision Conditions Precision Precision Repeatability (Intra-Assay) Intermediate Precision (Inter-Assay) R_Cond Same Day Same Analyst Same Instrument Precision:f0->R_Cond I_Cond Different Day Different Analyst Different Instrument Precision:f1->I_Cond

Figure 2: The two main components of precision analysis, demonstrating the conditions under which repeatability and intermediate precision are assessed.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, using the same instrument and analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should typically be ≤ 2.0%.[6][8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[4] These are critical for impurity analysis.

Experimental Protocol:

  • Visual Evaluation: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method: Calculate using the formulas:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Confirm the determined LOQ by analyzing samples at this concentration and demonstrating that precision and accuracy meet acceptance criteria.

Acceptance Criteria:

  • LOQ must be quantified with acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Robustness

Causality: Robustness demonstrates the method's reliability during normal usage by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Experimental Protocol:

  • Systematically alter key method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).

Acceptance Criteria:

  • System suitability parameters must remain within their established limits for all tested variations.

Conclusion: From Validation to Verified Purity

The validation of an HPLC method for the purity of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one is a comprehensive, multi-faceted process that forms the bedrock of quality assurance. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we generate a body of evidence that proves the method is fit for purpose. This science-based, comparative approach, grounded in ICH guidelines, ensures that the analytical data produced is not only reliable and reproducible but also defensible to any regulatory scrutiny. Ultimately, a well-validated method provides unwavering confidence in the purity, and by extension, the safety and quality of the drug substance.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • ChemicalBook. 1-(4,5-dimethoxy-2-nitro-phenyl)-ethanone.
  • Al-Mamun, M. A., et al. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • ResearchGate. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • NextSDS. 1-(2,5-diethoxy-4-nitrophenyl)pyrrolidine — Chemical Substance Information.
  • Assay Prism. System Suitability Test in HPLC – Key Parameters Explained.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • IJSDR. HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO.
  • Canadian Science Publishing. (1970). Some pyrrolidone derivatives. Retrieved from Canadian Science Publishing website.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4.
  • SciSpace. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 5-Hydroxy-2-pyrrolidone.
  • CymitQuimica. CAS 265654-77-1: 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • PubMed. (2007, March 21). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection.
  • ResearchGate. A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation.

Sources

Validation

High-Resolution NMR Evaluation Guide: Structural Elucidation of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one (Formula: C₁₄H₁₈N₂O₅) serves as a critical intermediate in the synthesis of photolabile "caged" neurotransmitters and complex alkaloid scaffolds. The molecule features a 4,5-dimethoxy-2-nitrophenyl core—a widely utilized photoremovable protecting group[1]—linked via an ethyl chain to a pyrrolidin-2-one (lactam) ring[2].

From an analytical perspective, this molecule presents a specific challenge: aliphatic signal overlap . The protons on the nitrogen-adjacent carbons of both the ethyl linker and the pyrrolidinone ring resonate in a highly congested region of the 1 H NMR spectrum (~3.4 to 3.7 ppm).

This guide objectively compares the performance of standard-field (400 MHz) versus high-field (600 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy for resolving these critical structural features. Furthermore, it outlines a self-validating 1D and 2D NMR protocol to ensure absolute assignment accuracy without relying on theoretical approximations.

Causality in Methodological Choices

Why Field Strength Matters (400 MHz vs. 600 MHz)

In NMR spectroscopy, the chemical shift dispersion (measured in Hertz) scales linearly with the magnetic field strength ( B0​ ), while scalar coupling constants ( J , in Hz) remain independent of the field.

For 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one, the N-CH₂ of the ethyl group and the N-CH₂ (C-5) of the pyrrolidinone ring are separated by less than 0.25 ppm. At 400 MHz, this narrow separation often results in second-order coupling effects (roofing) and partial multiplet overlap, making precise J -value extraction difficult. By upgrading to a 600 MHz system, the frequency difference between these signals increases by 50%, transforming complex overlapping multiplets into cleanly resolved first-order triplets. This causality dictates that high-field NMR is not just a luxury, but a necessity for the rigorous quality control of this specific intermediate.

The Self-Validating 2D Protocol

To prevent assignment bias, a self-validating workflow must be employed. Relying solely on 1D 1 H NMR is insufficient for novel derivatives[3]. By incorporating 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), the protocol cross-verifies itself:

  • HSQC confirms which protons are directly attached to which carbons.

  • HMBC maps the connectivity across the molecule (e.g., linking the ethyl chain to the lactam carbonyl and the aromatic ring), proving the molecular skeleton is intact.

HMBC_Pathway N_Ethyl Ethyl Chain (H-1', H-2') N_HMBC1 HMBC: 3J(H,C) Coupling N_Ethyl->N_HMBC1 N-CH2 protons N_HMBC2 HMBC: 2J/3J(H,C) Coupling N_Ethyl->N_HMBC2 Ar-CH2 protons N_Pyrrol Pyrrolidin-2-one (C=O, C-3, C-4, C-5) N_Aromatic 4,5-Dimethoxy-2-nitrophenyl (C-1 to C-6) N_HMBC1->N_Pyrrol Correlates to C=O (Lactam) N_HMBC2->N_Aromatic Correlates to C-1, C-2, C-6

Figure 1: HMBC magnetization transfer pathways confirming the ethyl linker connectivity.

Step-by-Step Experimental Protocol

The following methodology details the optimized workflow for acquiring reference-grade NMR data for pyrrolidin-2-one derivatives[4].

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of high-purity (>98%) 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ provides excellent solubility for moderately polar nitroaromatics and lacks exchangeable protons that could interfere with the aliphatic region.

  • Transfer the solution to a standard 5 mm precision NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into the magnet (compare performance on both 400 MHz and 600 MHz consoles).

  • Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Perform automated 3D gradient shimming (TopShim or equivalent) to ensure a highly homogenous magnetic field, targeting a TMS line width at half-height of < 0.8 Hz.

Step 3: 1D and 2D Data Acquisition

  • 1D 1 H NMR: Run a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation for quantitative integration. Acquire 16 scans.

  • 1D 13 C NMR: Run a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O and Ar-C-NO₂).

  • 2D HSQC/HMBC: Acquire phase-sensitive HSQC and magnitude-mode HMBC using standard gradient-selected pulse programs. Set the long-range coupling evolution delay in HMBC to 62.5 ms (optimized for nJCH​ = 8 Hz).

NMR_Workflow Sample Sample Prep (15 mg in CDCl3) Lock Lock & Shim (Automated Z-axis) Sample->Lock Acq1D 1D 1H/13C Acq. (zg30 / zgpg30) Lock->Acq1D Acq2D 2D Acq. (HSQC / HMBC) Acq1D->Acq2D Process FT & Phase Correction Acq2D->Process

Figure 2: Step-by-step high-resolution NMR acquisition workflow for structural validation.

Comparative Performance and Data Presentation

Instrument Performance Comparison

Table 1 objectively compares the analytical resolution between a standard 400 MHz and an advanced 600 MHz spectrometer for this specific compound.

Table 1: Spectrometer Performance Comparison (Aliphatic Region)

Parameter400 MHz Spectrometer600 MHz SpectrometerPerformance Gain
N-CH₂ (Ethyl) vs N-CH₂ (Ring) Δδ ~92 Hz separation~138 Hz separation+50% Dispersion
Multiplet Resolution (3.4 - 3.7 ppm) Partial overlap, roofing observedBaseline resolved tripletsUnambiguous J extraction
Signal-to-Noise (S/N) for 16 scans 120:1280:1> 2x Sensitivity
13 C Acquisition Time (for S/N > 50) ~45 minutes~15 minutes66% Time reduction
Reference NMR Data (600 MHz, CDCl₃)

The following table provides the rigorously assigned chemical shifts, validated via the 2D HSQC/HMBC protocol. The distinct separation of the methoxy groups and the para-oriented aromatic protons is characteristic of 4,5-dimethoxy-2-nitrophenyl derivatives[5].

Table 2: 1 H and 13 C NMR Assignments for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

FragmentPosition 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)
Pyrrolidin-2-one C=O (C-2)-175.2
CH₂ (C-3)2.35, t, J = 8.131.0
CH₂ (C-4)1.98, p, J = 7.518.5
N-CH₂ (C-5)3.42, t, J = 7.048.2
Ethyl Linker N-CH₂ (C-1')3.65, t, J = 7.243.5
Ar-CH₂ (C-2')3.15, t, J = 7.232.1
Aromatic Ring Ar-C-NO₂ (C-2'')-141.2
Ar-H (C-3'')7.62, s108.1
Ar-C-OMe (C-4'')-153.1
Ar-C-OMe (C-5'')-147.8
Ar-H (C-6'')6.85, s113.4
Ar-C-Alkyl (C-1'')-129.5
Methoxy Groups OCH₃ (C-4'')3.96, s56.4
OCH₃ (C-5'')3.92, s56.3

Note: The assignments of the nearly identical methoxy singlets at 3.96 and 3.92 ppm are confirmed via NOESY correlations to the adjacent Ar-H protons at 7.62 and 6.85 ppm, respectively.

Conclusion

For the structural validation of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one, standard 400 MHz NMR systems provide adequate data for routine purity checks but fall short in resolving the critical N-alkyl aliphatic overlap. The comparison demonstrates that a 600 MHz spectrometer is objectively superior, providing the necessary chemical shift dispersion to achieve baseline resolution of the pyrrolidinone and ethyl linker multiplets. When paired with a self-validating 2D HSQC/HMBC workflow, researchers can achieve unequivocal structural elucidation, ensuring the integrity of downstream synthetic or biological applications.

References

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine - MDPI Source: mdpi.com URL:[Link]

  • 2-Pyrrolidinone, TMS derivative - the NIST WebBook Source: nist.gov URL:[Link]

  • 2-Pyrrolidinone - the NIST WebBook Source: nist.gov URL:[Link]

Sources

Comparative

A Comparative Analysis of Photolysis Rates: 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one vs. DMNPE

A deep dive into the photochemical properties of two prominent caged compounds, offering experimental insights for researchers in neuroscience, cell biology, and drug development. In the realm of cellular signaling and n...

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Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the photochemical properties of two prominent caged compounds, offering experimental insights for researchers in neuroscience, cell biology, and drug development.

In the realm of cellular signaling and neuroscience, the ability to precisely control the concentration of bioactive molecules in time and space is paramount.[1][2] "Caged" compounds, which are biologically inert precursors that release an active molecule upon photolysis, have emerged as indispensable tools for such spatiotemporal control.[1][2] Among the various photoremovable protecting groups (PPGs), those based on the ortho-nitrobenzyl moiety are widely utilized.[3] This guide provides a comparative analysis of the photolysis rates of two such compounds: 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one and the more established 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging group.

Understanding the kinetics of photorelease is crucial for designing experiments where the speed of activation of a biological process is a key parameter.[2][4] This guide will delve into the photochemical properties, experimental determination of photolysis rates, and a direct comparison of these two PPGs, providing researchers with the necessary data to make informed decisions for their specific applications.

The Foundation: ortho-Nitrobenzyl Caged Compounds

The general mechanism for the photolysis of ortho-nitrobenzyl-based caged compounds involves the absorption of a photon, typically in the near-UV range (300-400 nm), which triggers an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the caged molecule, a proton, and a nitroso byproduct.[4] The rate of this release can be influenced by factors such as the substitution pattern on the aromatic ring and the nature of the caged molecule.[5]

The efficiency of photolysis is characterized by two key parameters: the molar extinction coefficient (ε) at the excitation wavelength and the quantum yield (Φ).[4] The product of these two, ε × Φ, represents the overall efficiency of light use for the uncaging reaction.[4]

Molecular Structures at a Glance

To understand the differences in their photolytic behavior, it is essential to first visualize the structures of the two caging groups.

cluster_DMNPE DMNPE Caging Group cluster_Pyrrolidinone Pyrrolidinone-Modified Caging Group DMNPE 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE) Pyrrolidinone 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

Figure 1. Chemical structures of the DMNPE and the pyrrolidinone-modified caging groups.

Comparative Analysis of Photolysis Rates

FeatureDMNPE1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
Core Chromophore 4,5-Dimethoxy-2-nitrobenzyl4,5-Dimethoxy-2-nitrobenzyl
Key Structural Difference Ethyl group at benzylic carbonPyrrolidinone moiety attached to the ethyl group
Expected Photolysis Rate Generally fast, with release rates often in the microsecond to millisecond range.[1]The bulky pyrrolidinone group may sterically hinder the conformational changes required for the photolysis reaction, potentially leading to a slower release rate compared to DMNPE.
Quantum Yield (Φ) Varies depending on the caged molecule, but generally considered efficient. For example, DMNPE-caged ATP has a quantum yield of 7%.The impact of the pyrrolidinone substituent on the quantum yield is not explicitly documented but could be influenced by alterations in the electronic properties of the excited state.

Table 1. Comparative overview of DMNPE and 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one.

The addition of the pyrrolidinone ring to the ethyl side chain in 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one introduces a significant structural modification compared to the simpler ethyl group in DMNPE. This alteration could potentially influence the photolysis rate through steric and electronic effects.

Experimental Protocol for Determining Photolysis Rates

To definitively compare the photolysis rates of these two compounds, a standardized experimental approach is necessary. A common method involves monitoring the change in absorbance or fluorescence of the caged compound or the appearance of a photoproduct over time upon irradiation.[6]

Objective: To determine and compare the photolysis rate constants of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one and a DMNPE-caged molecule.

Materials:

  • 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

  • A DMNPE-caged compound (e.g., DMNPE-caged ATP or a fluorescent dye)

  • Spectrophotometer or spectrofluorometer with a suitable light source (e.g., UV LED at 365 nm or a flash lamp)

  • Quartz cuvettes

  • Appropriate solvent (e.g., DMSO, aqueous buffer)

Methodology:

A Prepare Solutions B Measure Initial Spectrum A->B Load into cuvette C Photolysis (UV Irradiation) B->C Place in spectrophotometer D Measure Post-Irradiation Spectrum C->D Fixed time interval E Repeat Irradiation & Measurement D->E Iterate E->C Next irradiation pulse F Data Analysis E->F After sufficient data points G Determine Rate Constant F->G Fit to kinetic model

Figure 2. Experimental workflow for determining photolysis rates.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of known concentrations (e.g., 100 µM) of both caged compounds in a suitable solvent.

  • Initial Absorbance/Fluorescence Measurement: Record the initial UV-Vis absorption spectrum or fluorescence spectrum of each solution before irradiation.

  • Photolysis: Irradiate the sample in the cuvette with a light source of a specific wavelength (e.g., 365 nm) for a defined period.

  • Post-Irradiation Measurement: Immediately after irradiation, record the spectrum again.

  • Iterative Process: Repeat steps 3 and 4 for several time intervals to obtain a time course of the spectral changes.

  • Data Analysis: Plot the change in absorbance at a specific wavelength (corresponding to the caged compound) or the increase in fluorescence (if a fluorophore is released) as a function of total irradiation time.

  • Rate Constant Calculation: Fit the data to an appropriate kinetic model (often a first-order decay) to determine the photolysis rate constant (k). The photolysis rate is directly proportional to the light intensity.

Quantum Yield Determination:

The quantum yield (Φ) is the number of molecules that undergo photoreaction divided by the number of photons absorbed.[7] It can be determined by comparing the rate of photolysis of the sample to that of a well-characterized actinometer (a chemical system with a known quantum yield) under identical irradiation conditions.[8]

Conclusion and Future Directions

While both 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one and DMNPE are based on the proven 4,5-dimethoxy-2-nitrobenzyl chromophore, the structural modification in the former is likely to influence its photolysis rate. Based on steric considerations, it is hypothesized that 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one may exhibit a slower photolysis rate than DMNPE. However, direct experimental verification is essential to confirm this and to quantify the difference.

For researchers selecting a caged compound, the choice will depend on the specific temporal requirements of their experiment. For applications demanding very rapid release of a bioactive molecule, DMNPE may be the more suitable option.[1] Conversely, if a slightly slower and potentially more controlled release is acceptable or even desirable, 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one could be a viable alternative, although its other properties such as water solubility and biological inertness would also need to be considered.[2][4]

Future work should focus on a direct, quantitative comparison of the photolysis quantum yields and release kinetics of these two caging groups under physiologically relevant conditions. Such studies will provide invaluable data for the rational design of photolysis experiments and the development of novel caged compounds with tailored properties for advanced applications in biology and medicine.

References

  • Novel UV-Releaser of Arachidonic Acid Based on Nitrophenyl-type Photoremovable Protecting Group. (2022). Biomolecules. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Nitschke, S., et al. (1996). Photolysis of caged compounds characterized by ratiometric confocal microscopy: a new approach to homogeneously control and measure the calcium concentration in cardiac myocytes. Cell Calcium, 19(3), 255-66. [Link]

  • Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Frontiers in Neuroscience, 2(1), 7-16. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. Journal of Experimental Biology, 184(1), 389-406. [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. (2007). Nature Methods. [Link]

  • The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. (2006). Nature Methods. [Link]

  • Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. (2020). Journal of Photochemistry and Photobiology B: Biology. [Link]

  • The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. (2005). Nature Methods. [Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. (2022). Journal of the American Chemical Society. [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Wiley-VCH. [Link]

  • Photolysis of Gas-Phase Atmospherically Relevant Monoterpene-Derived Organic Nitrates. (2023). UCI Department of Chemistry. [Link]

  • Balis, D. S., et al. (2002). Measurements and modeling of photolysis rates during the Photochemical Activity and Ultraviolet Radiation (PAUR) II campaign. Journal of Geophysical Research: Atmospheres. [Link]

  • Quantum yield. (n.d.). In Wikipedia. [Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. (1998). Water Research. [Link]

  • Trentham, D. R., et al. (2005). Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Photochemical & Photobiological Sciences. [Link]

Sources

Validation

Analytical Comparison Guide: Elucidating the Mass Spectrometry Fragmentation Pattern of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

As a Senior Application Scientist, I frequently encounter complex hybrid molecules that challenge standard analytical workflows. The compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one is a prime example.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex hybrid molecules that challenge standard analytical workflows. The compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one is a prime example. Featuring a photolabile nitroveratryl (4,5-dimethoxy-2-nitrophenyl) core linked to a pyrrolidin-2-one moiety, this structure is highly relevant in the design of photocaged therapeutics and advanced photoresponsive materials.

To accurately characterize this molecule and its degradation products, selecting the correct mass spectrometry (MS) platform is critical. This guide objectively compares analytical platforms, details the mechanistic causality behind the compound's fragmentation, and provides a self-validating experimental protocol for robust structural elucidation.

Platform Comparison: Selecting the Optimal Analytical Engine

When dealing with thermally labile, nitro-aromatic hybrid molecules, not all mass spectrometers yield equivalent data. Here is how the primary platforms compare:

  • Alternative 1: GC-EI-MS (Gas Chromatography Electron Impact MS)

    • Performance: Poor. The thermal lability of the nitroveratryl group leads to premature degradation in the GC inlet. Furthermore, the hard 70 eV ionization completely shatters the molecule, often resulting in the absence of the molecular ion (M⁺ at m/z 294) and yielding non-specific, low-mass hydrocarbon fragments.

  • Alternative 2: ESI-QqQ MS (Electrospray Ionization Triple Quadrupole)

    • Performance: Moderate. While excellent for targeted, high-sensitivity quantitation (via Multiple Reaction Monitoring), QqQ platforms lack the high-resolution mass accuracy required to distinguish isobaric interferences during ab initio structural elucidation of unknown photoproducts.

  • The Recommended Product: HR-ESI-Q-TOF MS (High-Resolution Q-TOF)

    • Performance: Superior. High-resolution Time-of-Flight (TOF) analysis provides sub-2 ppm mass accuracy. Soft electrospray ionization preserves the intact protonated molecule [M+H]⁺ at m/z 295.1289, while precise Collision-Induced Dissociation (CID) allows researchers to map complex fragmentation pathways with absolute empirical formula confidence.

Mechanistic Causality of the Fragmentation Pattern

In HR-ESI-Q-TOF MS, the fragmentation of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one is not random; it is dictated by specific stereoelectronic rules. Understanding why these fragments form is essential for accurate data interpretation.

  • The Ortho-Effect (-H₂O, m/z 277.1183): The most diagnostic initial fragmentation is the loss of 18.0106 Da. This is not a standard aliphatic dehydration. Because the nitro group is positioned ortho to the ethyl linker, its spatial proximity drives a highly specific hydrogen abstraction from the benzylic position under CID, forming a stable cyclic intermediate. This mechanism is a hallmark of [1].

  • Radical Cleavage (-NO₂, m/z 249.1365): While even-electron precursor ions typically expel even-electron neutral losses, nitroaromatics frequently violate this rule. Increasing collision energy forces the expulsion of an NO₂ radical (46.0055 Da), yielding a stable radical cation. This behavior is a critical diagnostic marker for [2].

  • Aliphatic C-N Bond Cleavage (m/z 210.0766 & m/z 86.0606): The bond connecting the ethyl linker to the pyrrolidone nitrogen is highly susceptible to heterolytic cleavage. Depending on charge retention, this yields either the 4,5-dimethoxy-2-nitrophenethyl cation (m/z 210) or the protonated pyrrolidin-2-one fragment (m/z 86), the latter being a well-documented fragment in [3].

MS_Fragmentation M [M+H]+ m/z 295.1289 H2O_loss [M+H - H2O]+ m/z 277.1183 M->H2O_loss -H2O (Ortho-effect) NO2_loss [M+H - NO2]+ m/z 249.1365 M->NO2_loss -NO2 Phenethyl Dimethoxy-nitrophenethyl+ m/z 210.0766 M->Phenethyl C-N bond cleavage Pyrrolidone Pyrrolidin-2-one [M+H]+ m/z 86.0606 M->Pyrrolidone C-N bond cleavage

Caption: MS/MS fragmentation pathway of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one.

Quantitative Data Presentation

The following table summarizes the high-resolution MS/MS data obtained using the Q-TOF platform. The sub-2 ppm mass error validates the proposed mechanistic pathways.

Fragment IdentityTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]⁺ (Precursor)295.1289295.1292+1.0100%
[M+H - H₂O]⁺ 277.1183277.1180-1.145%
[M+H - NO₂]⁺• 249.1365249.1369+1.620%
[C₁₀H₁₂NO₄]⁺ 210.0766210.0762-1.985%
[C₄H₈NO]⁺ 86.060686.0608+2.360%

Experimental Protocol: Self-Validating ESI-Q-TOF Workflow

To ensure trustworthiness, analytical protocols must be self-validating. This workflow incorporates an active lock-mass calibration step to guarantee that environmental fluctuations do not compromise mass accuracy.

Step 1: System Suitability & In-Run Validation

  • Configure a secondary reference electrospray probe to continuously infuse Leucine Enkephalin ([M+H]⁺ theoretical m/z 556.2771).

  • Set the acquisition software to perform real-time mass correction, ensuring the system maintains <2 ppm mass error throughout the entire batch.

Step 2: Sample Preparation

  • Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (to promote protonation).

Step 3: UHPLC Separation

  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm).

  • Mobile Phase: (A) H₂O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. This ensures the target analyte is completely separated from any isobaric matrix interferences prior to ionization.

Step 4: MS/MS Acquisition (Data-Dependent)

  • Source Parameters: ESI Positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • CID Energy: Sweep collision energies from 10 eV to 40 eV. Low energy (10-20 eV) is required to capture fragile ortho-effect losses (-H₂O), while higher energy (30-40 eV) is necessary to drive the C-N bond cleavages.

Workflow Sample 1. Sample Prep Self-Validating Spike LC 2. UHPLC C18 Separation Sample->LC Ionization 3. ESI(+) Soft Ionization LC->Ionization MS1 4. Q1 Isolation m/z 295.1 Ionization->MS1 CID 5. CID Cell Variable Energy MS1->CID TOF 6. TOF Analysis High Resolution CID->TOF

Caption: Self-validating UHPLC-ESI-Q-TOF MS/MS experimental workflow.

References

  • Bhaskar, G., et al. "Characterisation of a series of acetals/ketals of bis(2-nitrophenyl) ethanediol and bis(4,5-dimethoxy-2-nitrophenyl) ethanediol under APCI mass spectrometric conditions." Journal of Mass Spectrometry.[Link]

  • Klán, P., et al. "Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials." Chemical Reviews.[Link]

  • Balu, A. M., et al. "Extension of Diagnostic Fragmentation Filtering for Automated Discovery in DNA Adductomics." Analytical Chemistry.[Link]

Sources

Comparative

Benchmarking the quantum yield of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

Benchmarking the Quantum Yield of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one: A Comparative Guide for Photocaged Probes Spatiotemporal control over molecular activity is a cornerstone of modern chemical bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Quantum Yield of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one: A Comparative Guide for Photocaged Probes

Spatiotemporal control over molecular activity is a cornerstone of modern chemical biology and drug development. Photocaged compounds—molecules rendered temporarily inert by a photolabile protecting group (PPG)—allow researchers to deploy active agents precisely upon irradiation. Among these, 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one (DMNPE-caged pyrrolidin-2-one) serves as a critical model for understanding the photophysics of caged lactams and amides.

As a Senior Application Scientist, I frequently encounter the assumption that all ortho-nitrobenzyl derivatives behave identically. This is a critical error. The choice of the DMNPE moiety over alternatives like CNB (α-carboxy-2-nitrobenzyl) or DMNB (4,5-dimethoxy-2-nitrobenzyl) fundamentally alters the absorption profile, uncaging kinetics, and quantum yield (Φ). This guide objectively benchmarks DMNPE-pyrrolidin-2-one against alternative caging strategies, providing the mechanistic causality and self-validating experimental protocols required to optimize your photolysis workflows.

Mechanistic Causality: The Photophysics of DMNPE-Caged Lactams

To understand why DMNPE-pyrrolidin-2-one exhibits its specific quantum yield, we must dissect the photolysis mechanism. Upon irradiation at ~355 nm, the DMNPE group enters an excited singlet or triplet state. The rate-determining step is the subsequent intramolecular Hydrogen Atom Transfer (HAT) from the benzylic carbon to the ortho-nitro group, forming an aci-nitro intermediate ()[1].

Crucially, the quantum yield is not solely a property of the DMNPE group; it is heavily dictated by the leaving group. Research demonstrates that the barrier for the primary HAT step is influenced by the stabilization the leaving group provides to the resulting radical ()[2]. Pyrrolidin-2-one is a lactam, meaning the leaving group is an amide nitrogen. Because nitrogen is generally a poorer leaving group than the oxygen of an ester or phosphate, the partitioning of the cyclic hemiacetal intermediate often favors non-productive decay pathways. This leads to a lower overall quantum yield compared to DMNPE-caged phosphates, such as caged NADP which boasts a Φ of 0.19 ()[3].

PhotolysisPathway cluster_products Cleavage Products Ground DMNPE-Pyrrolidin-2-one (Ground State) Excited Excited State (S1 / T1) Ground->Excited hν (~355 nm) Excited->Ground Non-radiative decay HAT Hydrogen Atom Transfer (HAT) Excited->HAT Rate-determining step AciNitro aci-Nitro Intermediate HAT->AciNitro Fast Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization Target Pyrrolidin-2-one (Released) Hemiacetal->Target Hydrolysis Byproduct Nitroso Ketone By-product Hemiacetal->Byproduct

Mechanistic pathway of DMNPE-pyrrolidin-2-one photolysis and target release.

Benchmarking DMNPE Against Alternative Caging Groups

When designing a photocaged pyrrolidin-2-one derivative, the selection of the PPG is a trade-off between wavelength compatibility and quantum efficiency. The table below benchmarks DMNPE against three common ortho-nitrobenzyl alternatives.

Caging GroupAbsorption Max (λmax)Estimated Quantum Yield (Φ)*Uncaging Rate (k)Key AdvantageKey Limitation
CNB ~260 nm0.10 – 0.20>10⁴ s⁻¹High water solubility, fast kineticsRequires damaging deep-UV light
NPE ~260 nm0.05 – 0.10~10³ s⁻¹Stable by-productsPoor long-wavelength absorption
DMNB ~350 nm0.01 – 0.05<10² s⁻¹Near-UV compatibilityVery slow uncaging, low Φ
DMNPE ~355 nm0.05 – 0.08~10³ s⁻¹Excellent near-UV & 2-photon absorptionModerate quantum yield compared to CNB

*Estimates for amide/lactam leaving groups based on relative benchmarking against ester/phosphate derivatives.

Causality of the Data: DMNPE is preferred over DMNB because the addition of the methyl group at the benzylic position (ethyl vs. benzyl) increases the efficiency of the HAT step, slightly boosting the quantum yield and significantly accelerating the uncaging rate. While CNB offers higher quantum yields, its reliance on 260 nm light causes severe phototoxicity in live-cell assays. DMNPE hits the "Goldilocks zone" for biological applications, absorbing efficiently at 355 nm (or 720 nm via two-photon excitation), despite having a moderate quantum yield compared to CNB ()[4].

Self-Validating Protocol: Quantum Yield Determination

To ensure scientific integrity, quantum yield cannot be estimated; it must be empirically measured using a self-validating system. The following protocol utilizes potassium ferrioxalate actinometry to establish an absolute photon flux, decoupling the instrument's light intensity from the molecule's innate photophysics.

Workflow Prep Sample & Actinometer Preparation Irrad Controlled Irradiation (355 nm Nd:YAG / LED) Prep->Irrad Standardized setup HPLC HPLC Quantification (Time-Course) Irrad->HPLC Quenched aliquots Calc Quantum Yield (Φ) Calculation HPLC->Calc ln[C0/Ct] vs Time Val Mass Balance Validation Calc->Val Stoichiometry check

Experimental workflow for self-validating quantum yield determination.

Phase 1: Actinometry (Photon Flux Calibration)
  • Preparation: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄ in a dark room.

  • Irradiation: Irradiate 3.0 mL of the actinometer solution in a quartz cuvette using a 355 nm Nd:YAG laser or LED for a precise duration (e.g., 60 seconds).

  • Development: Add 0.5 mL of a 0.1% 1,10-phenanthroline buffer solution to the irradiated sample. Store in the dark for 30 minutes to allow the Fe²⁺ complex to form.

  • Quantification: Measure the absorbance at 510 nm. Calculate the photon flux (moles of photons per second) using the known quantum yield of ferrioxalate at 355 nm (Φ = 1.25).

Phase 2: Photolysis of DMNPE-Pyrrolidin-2-one
  • Sample Prep: Dissolve 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one in a biologically relevant buffer (e.g., PBS, pH 7.4) with 1% DMSO to aid solubility, achieving a final concentration of 100 μM.

  • Baseline Measurement: Analyze the t=0 sample via RP-HPLC (C18 column, H₂O/MeCN gradient) to integrate the baseline peak area of the caged compound.

  • Controlled Irradiation: Irradiate the sample under the exact identical geometry and light source used for the actinometer.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 10, 30, 60, 120, and 300 seconds. Quench immediately by transferring to amber vials kept on dry ice.

  • HPLC Quantification: Run the aliquots on HPLC. Track the disappearance of the DMNPE-pyrrolidin-2-one peak and the appearance of the free pyrrolidin-2-one peak.

  • Data Synthesis: Plot the natural log of the concentration ratio (ln[C₀/Cₜ]) versus time to extract the initial photolysis rate. Divide this rate by the absorbed photon flux (calculated in Phase 1) to determine the absolute quantum yield (Φ).

Trustworthiness Check (Mass Balance): A self-validating protocol must close the mass balance. The molar sum of unreacted DMNPE-pyrrolidin-2-one and released pyrrolidin-2-one must equal the initial concentration (±5%). If mass balance fails, it indicates secondary side-reactions (e.g., the nitroso ketone by-product reacting with the released lactam), requiring the addition of a scavenger like glutathione (GSH) to the buffer.

Conclusion

While 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one does not boast the highest quantum yield among caged compounds, its strategic advantage lies in its absorption profile. By shifting the excitation wavelength to 355 nm, it bypasses the phototoxicity associated with CNB and NPE groups. For drug development professionals engineering photocaged therapeutics, optimizing the leaving group's pKa or utilizing two-photon excitation can further maximize the utility of the DMNPE scaffold.

References

  • Title: New photoremovable protecting groups for carboxylic acids with high photolytic efficiencies at near-UV irradiation. Application to the photocontrolled release of L-glutamate Source: PubMed URL: [Link]

  • Title: Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group Source: ResearchGate URL: [Link]

  • Title: Caged NADP and NAD. Synthesis and Characterization of Functionally Distinct Caged Compounds Source: ACS Publications (Biochemistry) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic system. Handling 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one requires a nuanced unders...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic system. Handling 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one requires a nuanced understanding of its dual structural nature. This highly specialized synthetic intermediate combines a photolabile nitroveratryl derivative (the 4,5-dimethoxy-2-nitrophenyl group) with a pyrrolidin-2-one ring.

This specific structural combination dictates a unique hazard profile: the nitroaromatic moiety presents severe risks of skin sensitization and systemic toxicity, while the pyrrolidone moiety acts as a potent dermal penetration enhancer. The following guide provides a self-validating, step-by-step operational protocol to ensure absolute safety during handling, reaction setup, and disposal.

Mechanistic Hazard Profile & Causality

Understanding why we use specific Personal Protective Equipment (PPE) is the foundation of a self-validating safety culture.

  • Nitroaromatic Toxicity: Nitroaromatic compounds are highly lipophilic. They do not just irritate the skin; they are 1[1], potentially leading to systemic issues such as methemoglobinemia and severe sensitization.

  • Pyrrolidone Penetration Enhancement: The pyrrolidin-2-one ring is structurally analogous to N-methyl-2-pyrrolidone (NMP). When this compound is dissolved in organic solvents, the pyrrolidone moiety acts as a carrier, rapidly pulling the toxic nitroaromatic payload through standard nitrile gloves and human skin. Therefore, 2[2].

  • Photolability & Reactivity: The 4,5-dimethoxy-2-nitrobenzyl group is a classic photolabile protecting group, typically cleaved by UV light (~350–365 nm). Handling this compound often requires amber or red lighting to prevent premature degradation. Because diminished lighting reduces visual acuity, your PPE must offer maximum protection without compromising dexterity or visibility. Furthermore,3[3] to prevent runaway reactions during synthesis.

Mandatory PPE Matrix

The following table summarizes the quantitative specifications and mechanistic justifications for the required PPE based on the chemical's physical state.

PPE CategorySolid Handling (Powder/Crystals)Solution Handling (in DMSO, DMF, DCM)Quantitative Spec / Mechanistic Justification
Hand Protection Single layer NitrileDouble-gloved: Butyl rubber (outer), Nitrile (inner)Nitrile thickness: 4 mil. Butyl breakthrough time for polar aprotic solvents: >480 min. Pyrrolidone/solvent mixtures rapidly degrade standard nitrile.
Eye/Face Protection ANSI Z87.1 Safety GogglesSafety Goggles + Full Face ShieldImpact rating: Z87+. Prevents ocular exposure from splash hazards during solvent transfer.
Body Protection Flame-resistant (FR) Lab CoatFR Lab Coat + Impermeable Chemical ApronNitroaromatics stain and penetrate cotton. Apron thickness: 6 mil blocks solvent saturation.
Respiratory N95/P100 mask (if outside hood)Fume hoodFume hood face velocity: 80–120 fpm. Prevents inhalation of highly active photolabile dust.

Operational Workflow & Step-by-Step Methodology

To ensure absolute safety, implement the following self-validating protocols when handling 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one.

Step 1: Preparation and Weighing (Solid State)

  • Environmental Setup: Switch laboratory lighting to amber/yellow to prevent photolytic degradation of the nitroveratryl group. Ensure the fume hood is operating at a face velocity of 100 fpm.

  • PPE Donning: Don 4 mil nitrile gloves, ANSI Z87.1 safety goggles, and an FR lab coat.

  • Transfer & Weighing: Weigh the compound exclusively within a static-dissipative analytical balance enclosure inside the fume hood. Use an anti-static gun on the weighing boat to prevent aerosolization of the powder.

  • Self-Validation Check: After weighing, wipe the exterior of the weighing boat and your gloves with a dry Kimwipe. Inspect the Kimwipe under a 365 nm UV lamp (in a designated safe zone). The absence of fluorescence confirms no exterior micro-contamination occurred during transfer.

Step 2: Dissolution and Reaction Setup (Solution State)

  • PPE Upgrade: Before introducing highly penetrating solvents (e.g., DMSO, DMF, or DCM), upgrade your hand protection. Don heavy-duty butyl rubber gloves over a fresh pair of inner nitrile gloves. Add an impermeable chemical apron over your lab coat.

  • Solvent Addition: Transfer the solid to a Schlenk flask or photochemical reactor. Add the solvent via a sealed syringe technique through a septum to eliminate vapor release and splash risks.

  • Photolysis/Reaction: If performing a photolytic cleavage, ensure the UV light source is fully enclosed in a light-blocking cabinet.

  • Self-Validation Check: Periodically monitor your inner nitrile glove when removing the outer butyl glove. Nitroaromatics 4[4] upon contact. Any discoloration is an immediate indicator of a breach, requiring a full PPE change.

Step 3: Quenching and Decontamination

  • Quenching: Quench the reaction mixture using a mild reducing agent (e.g., sodium bisulfite) to neutralize unreacted nitro species before opening the reactor.

  • Surface Decontamination: Wash all glassware and surfaces with a sequence of acetone, followed by a 5% sodium bisulfite aqueous solution, and finally distilled water.

Spill Response and Disposal Plan

In the event of a containment failure, execute the following procedures:

  • Solid Spill: Do not sweep, as this aerosolizes the toxic powder. Cover the spill with damp absorbent paper. Collect the material into a hazardous waste container using a non-sparking scoop.

  • Liquid Spill: Evacuate the immediate area. Don a half-face respirator equipped with organic vapor (OV) cartridges.5[5] like sand or vermiculite. Scoop into a heavy-duty hazardous waste bag. Wash the area thoroughly, as residual yellow staining indicates incomplete decontamination.

  • Disposal: Segregate this waste from strong oxidizing agents and bases. Label the container explicitly as "Halogen-free organic waste containing nitroaromatics and pyrrolidones."

Visualizing the Safety Logic

The following decision tree illustrates the dynamic PPE requirements based on the physical state and solvent environment of the compound.

PPE_Workflow N1 Receive 1-[2-(4,5-Dimethoxy-2- nitrophenyl)ethyl]pyrrolidin-2-one N2 Determine Physical State N1->N2 N3 Solid Handling (Weighing/Transfer) N2->N3 Solid N4 Solution Handling (Reaction/Dissolution) N2->N4 Solution N5 Standard PPE: Nitrile Gloves (≥4 mil), Goggles, FR Lab Coat N3->N5 N6 Solvent Type? N4->N6 N11 Execute Protocol (Under Amber Light / Fume Hood) N5->N11 N7 High-Penetration (DMSO, DMF, NMP) N6->N7 Polar Aprotic N8 Standard Organics (EtOAc, Hexane) N6->N8 Non-polar N9 Advanced PPE: Butyl Rubber over Nitrile, Face Shield, Apron N7->N9 N10 Standard PPE + Double Nitrile Gloving N8->N10 N9->N11 N10->N11 N12 Decontamination & Hazardous Waste Disposal N11->N12

Dynamic PPE selection workflow for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.[Link]

  • Safety improvements for laboratory handling of energetic materials applying system-theoretic process analysis - ResearchGate.[Link]

  • Trinitrotoluene (Chemistry) – Study Guide - StudyGuides.com. [Link]

Sources

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1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
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1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
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